Product packaging for FIIN-3(Cat. No.:)

FIIN-3

Cat. No.: B611983
M. Wt: 691.6 g/mol
InChI Key: SFLKJNSBBVSPFE-UHFFFAOYSA-N
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Description

N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36Cl2N8O4 B611983 FIIN-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLKJNSBBVSPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the FIIN-3 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action for FIIN-3, a next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). It details the molecule's biochemical potency, cellular activity, structural basis of inhibition, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Dual Covalent Inhibition

This compound is a potent, irreversible kinase inhibitor designed to overcome resistance to first-generation FGFR inhibitors.[1][2][3][4] Its mechanism is distinguished by the unprecedented ability to covalently target both FGFR and EGFR family kinases through distinct binding modes.[1][2][4] This dual activity is conferred by the conformational flexibility of its reactive acrylamide substituent.[1][2][4]

  • FGFR Inhibition : this compound covalently binds to a conserved cysteine residue located in the P-loop of the FGFR kinase domain.[1] This irreversible interaction blocks the ATP-binding pocket, thereby inhibiting receptor autophosphorylation and downstream signaling. The molecule's design, which includes a pyrimidyl urea core that forms a pseudo-ring, provides rotational flexibility that allows it to effectively bind to and inhibit both wild-type (WT) FGFRs and clinically relevant gatekeeper mutants.[1]

  • EGFR Inhibition : In a distinct binding event, this compound also forms a covalent bond with Cys797 in the ATP-binding pocket of EGFR.[1] This is the same cysteine residue targeted by many well-characterized covalent EGFR inhibitors.[1] This interaction allows this compound to potently inhibit WT EGFR and oncogenic mutants such as L858R.[1][3][5]

This dual-targeting capability positions this compound as a unique tool for contexts where both FGFR and EGFR signaling may be co-activated or where one pathway may emerge as a resistance mechanism to the inhibition of the other.[6]

Quantitative Data: Potency and Selectivity

This compound demonstrates potent inhibitory activity against its target kinases in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition (IC₅₀) Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free enzymatic assay (Z'-lyte).

Target KinaseIC₅₀ (nM)Citation(s)
FGFR113.1[5][7][8][9][10]
FGFR221[5][7][8][9][10]
FGFR331.4[5][7][8][9][10]
FGFR435.3[5][7][8][9][10]
FGFR1 V561M109[1]
EGFR43[1][11]

Table 2: Cellular Antiproliferative Activity (EC₅₀) Data represents the effective concentration of this compound required to inhibit 50% of cell proliferation in engineered Ba/F3 cells dependent on the specified kinase.

Cell Line / TargetEC₅₀ (nM)Citation(s)
Ba/F3 (WT FGFRs)1 - 41[1][3][5][9]
Ba/F3 (FGFR2 V564M Gatekeeper Mutant)64[1][3][5][9]
Ba/F3 (EGFR vIII)135[1][5][9]
Ba/F3 (EGFR L858R)17[1][3][5][9]
Ba/F3 (EGFR L858R/T790M)231[1][3][5][9]

Inhibition of Downstream Signaling Pathways

FGFR activation triggers a cascade of intracellular signaling events crucial for cell proliferation, survival, and migration.[6][12][13] Key pathways include the RAS-RAF-MAPK, PI3K-AKT, and PLCγ pathways.[6][12][13][14] By irreversibly binding to FGFR, this compound effectively blocks receptor autophosphorylation and the subsequent activation of these critical downstream pathways.[3] In cellular models, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of key signaling nodes, including FRS2 (a direct FGFR substrate), AKT, and ERK.[3]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 pY PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG FIIN3 This compound FIIN3->FGFR Covalent Inhibition GRB2 GRB2/SOS FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF IP3_DAG IP3 / DAG PLCG->IP3_DAG GENE Gene Expression (Proliferation, Survival) TF->GENE

Caption: this compound blocks FGFR downstream signaling pathways.

Structural Basis of Inhibition and Resistance Evasion

The efficacy of this compound, particularly against resistant mutants, is rooted in its unique structural interactions with its targets. Co-crystal structures of this compound bound to FGFR4 (V550L mutant) and EGFR (L858R mutant) reveal the basis for its dual inhibitory capability.[1][2][4]

  • FGFR Binding Mode : The structure with FGFR4 unexpectedly shows the kinase adopting a "DFG-out" conformation, a state typically associated with inactive kinases.[1] This demonstrates that this compound can recognize and covalently modify an inactive conformation of the receptor.

  • EGFR Binding Mode : In contrast, when bound to EGFR, the kinase adopts a "DFG-in" active conformation.[1]

This ability to bind distinct conformations and covalently modify cysteines in different locations within the ATP-binding pocket is a novel feature among kinase inhibitors.[1][4] It underlies this compound's capacity to inhibit gatekeeper mutants (e.g., FGFR1-V561M, FGFR2-V564M) that confer resistance to first-generation, reversible inhibitors like NVP-BGJ398 and AZD4547.[1][3][4]

G cluster_fgfr FGFR Family cluster_egfr EGFR Family FIIN3 This compound (Flexible Acrylamide Moiety) FGFR_WT Wild-Type FGFR FIIN3->FGFR_WT FGFR_MUT Gatekeeper Mutant FGFR (e.g., V564M) FIIN3->FGFR_MUT EGFR_WT Wild-Type EGFR FIIN3->EGFR_WT EGFR_MUT Oncogenic Mutant EGFR (e.g., L858R) FIIN3->EGFR_MUT FGFR_CYSTEINE Target: P-Loop Cysteine Binding Mode: DFG-out FGFR_WT->FGFR_CYSTEINE FGFR_MUT->FGFR_CYSTEINE EGFR_CYSTEINE Target: Cysteine 797 Binding Mode: DFG-in EGFR_WT->EGFR_CYSTEINE EGFR_MUT->EGFR_CYSTEINE

Caption: Logical diagram of this compound's dual covalent targeting.

Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

5.1. Biochemical Kinase Inhibition Assay (Z'-lyte)

This assay quantitatively measures the enzymatic activity of purified kinases to determine IC₅₀ values.

  • Reaction Setup : Recombinant purified kinase domains (e.g., FGFR1, EGFR) are incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.

  • Inhibitor Addition : Serial dilutions of this compound are added to the reaction wells. A DMSO control (vehicle) is included.

  • Kinase Reaction : The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature, during which the kinase phosphorylates the substrate.

  • Development : A development reagent containing a protease is added. The protease selectively cleaves the non-phosphorylated peptide substrate.

  • Detection : Cleavage of the non-phosphorylated substrate disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the emission ratio. The degree of phosphorylation is proportional to the FRET signal.

  • Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to the DMSO control, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

5.2. Cell-Based Proliferation Assay (MTS Assay)

This assay measures the antiproliferative effect of this compound on cells whose survival is dependent on a specific kinase.

  • Cell Seeding : Ba/F3 cells, engineered to express a specific kinase (e.g., TEL-FGFR2), are seeded into 96-well plates at a defined density.[9]

  • Compound Treatment : Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).[9]

  • Incubation : The plates are incubated for 72 hours under standard cell culture conditions to allow for cell proliferation.[9]

  • MTS Reagent Addition : MTS tetrazolium compound is added to each well. Viable, metabolically active cells reduce the MTS compound into a formazan product that is soluble in the culture medium.

  • Incubation & Measurement : After a short incubation period (1-4 hours), the absorbance of the formazan product is measured at 490 nm using a plate reader.

  • Data Analysis : Absorbance values are normalized to the vehicle control to determine the percentage of proliferation inhibition. EC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.

G start Start seed Seed Ba/F3 cells expressing target kinase in 96-well plate start->seed treat Treat cells with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate mts Add MTS reagent to each well incubate->mts measure Measure absorbance at 490 nm mts->measure calculate Normalize data to controls and calculate EC₅₀ value measure->calculate end End calculate->end

Caption: Experimental workflow for the MTS proliferation assay.

5.3. Cellular Target Engagement (Western Blot)

This method is used to confirm that this compound inhibits the autophosphorylation of its target kinase within a cellular context.

  • Cell Culture and Treatment : Cells expressing the target kinase (e.g., WT FGFR2 Ba/F3 cells) are cultured and then treated with various concentrations of this compound (e.g., 3 nM to 300 nM) for a specified duration.[3][5]

  • Cell Lysis : After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer : Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FGFR Tyr656/657).[3][5] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : A chemiluminescent substrate is added, and the signal is detected. The membrane is often stripped and re-probed with an antibody for the total protein of the target kinase to confirm equal loading.

  • Analysis : The intensity of the bands corresponding to the phosphorylated protein is compared across different this compound concentrations to demonstrate dose-dependent inhibition of target autophosphorylation.[3][5]

References

FIIN-3 Covalent Inhibitor: A Technical Guide to its Binding Site and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-3 is a potent, irreversible, next-generation covalent inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs).[1][2][3] Its unique mechanism of action, involving the formation of a covalent bond with specific cysteine residues within the ATP-binding pocket, allows it to overcome common resistance mechanisms observed with first-generation kinase inhibitors.[1][4] This technical guide provides an in-depth analysis of the this compound binding site, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The FGFR and EGFR families are prominent members of RTKs, and the development of inhibitors targeting these kinases has been a major focus of cancer therapy. However, the emergence of drug resistance, often through mutations in the kinase domain, has limited the efficacy of many of these inhibitors.[1]

This compound was developed as a next-generation inhibitor designed to address this challenge. It is an irreversible inhibitor that covalently modifies its target kinases, leading to sustained inhibition.[1][3] A key feature of this compound is its ability to inhibit both wild-type and mutant forms of FGFR and EGFR, including gatekeeper mutations that confer resistance to other inhibitors.[1][5]

This compound Target Profile and Potency

This compound demonstrates potent inhibitory activity against all four members of the FGFR family (FGFR1-4) and EGFR. Its irreversible binding translates to low nanomolar IC50 and EC50 values against both wild-type and various mutant forms of these kinases.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
FGFR1Z'-Lyte13.1[5][6][7]
FGFR2Z'-Lyte21[5][6][7]
FGFR3Z'-Lyte31.4[5][6][7]
FGFR4Z'-Lyte35.3[5][6][7]
EGFRZ'-Lyte43[5][8]
Table 2: Cellular Activity of this compound
Cell Line/TargetEC50 (nM)Reference
Ba/F3 (WT FGFRs)1 - 41[1][5][9]
Ba/F3 (FGFR2 gatekeeper mutant)64[1][5][9]
Ba/F3 (EGFR vIII)135[1][5]
Ba/F3 (EGFR L858R)17[1][5][10]
Ba/F3 (EGFR L858R/T790M)231[1][5][10]

Covalent Binding Site and Mechanism of Action

The irreversible inhibitory activity of this compound stems from its ability to form a covalent bond with a non-catalytic cysteine residue located in the ATP-binding pocket of its target kinases. This covalent modification is mediated by the acrylamide functional group present in the this compound structure.

FGFR Binding Site

In the FGFR family, this compound targets a conserved cysteine residue in the P-loop of the kinase domain.[1] Crystallographic studies of this compound in complex with FGFR4 (V550L mutant) have identified this residue as Cys477 .[1] The equivalent cysteine residue is present in other FGFR isoforms (e.g., Cys491 in FGFR2).[1] The covalent bond formation with Cys477 effectively locks the inhibitor in the ATP-binding site, leading to irreversible inhibition. The co-crystal structure of this compound with FGFR4 V550L has been deposited in the Protein Data Bank (PDB) with the accession code 4R6V .[11]

EGFR Binding Site

In EGFR, this compound covalently modifies Cys797 , a residue located in the solvent-accessible region of the ATP-binding pocket.[1] This cysteine is a well-known target for several irreversible EGFR inhibitors. The ability of this compound to target Cys797 allows it to be effective against EGFR mutants that are resistant to first-generation inhibitors. The co-crystal structure of this compound in complex with EGFR L858R is available in the PDB under the accession code 4R5S .

FIIN3_Binding_Mechanism cluster_FGFR FGFR cluster_EGFR EGFR FGFR FGFR Kinase Domain FGFR_ATP_Pocket ATP Binding Pocket Cys477 Cys477 (P-loop) FGFR_ATP_Pocket->Cys477 EGFR EGFR Kinase Domain EGFR_ATP_Pocket ATP Binding Pocket Cys797 Cys797 EGFR_ATP_Pocket->Cys797 FIIN3 This compound (Acrylamide Warhead) FIIN3->FGFR_ATP_Pocket Binds to FIIN3->Cys477 Forms Covalent Bond FIIN3->EGFR_ATP_Pocket Binds to FIIN3->Cys797 Forms Covalent Bond

Caption: this compound Covalent Binding to FGFR and EGFR.

Signaling Pathways Affected by this compound

By inhibiting FGFR and EGFR, this compound effectively blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

Activation of FGFRs by fibroblast growth factors (FGFs) leads to the recruitment of adaptor proteins such as FRS2, which in turn activate major downstream signaling cascades including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.

  • PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.

  • PLCγ-PKC Pathway: Influences cell motility and other cellular processes.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Activates FIIN3 This compound FIIN3->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCG->PKC

Caption: FGFR Signaling Pathway Inhibition by this compound.

EGFR Signaling Pathway

Ligand binding to EGFR triggers its dimerization and autophosphorylation, initiating several downstream signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: A primary driver of cell proliferation.

  • PI3K-AKT-mTOR Pathway: Critical for cell survival and resistance to apoptosis.

  • JAK/STAT Pathway: Involved in the regulation of gene expression related to cell survival and proliferation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK FIIN3 This compound FIIN3->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The characterization of this compound and its mechanism of action involved a combination of biochemical assays, cellular assays, and structural biology techniques.

Kinase Inhibition Assay (Z'-Lyte)

The in vitro inhibitory potency of this compound against FGFR and EGFR kinases was determined using the Z'-Lyte™ Kinase Assay Kit.

  • Principle: This assay is based on fluorescence resonance energy transfer (FRET). The kinase substrate is a peptide with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein). In the unphosphorylated state, FRET occurs. Upon phosphorylation by the kinase, the peptide is cleaved by a site-specific protease, disrupting FRET.

  • Procedure:

    • Kinase, a substrate peptide, and ATP are incubated in a buffer solution.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • A development reagent containing the protease is added.

    • The fluorescence is measured at two wavelengths (emission of Coumarin and Fluorescein).

    • The ratio of the two fluorescence intensities is used to calculate the percentage of phosphorylation.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cells was assessed using a cell viability assay.

  • Principle: Cellular ATP levels are a measure of cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of this compound for 72 hours.

    • A reagent that lyses the cells and releases ATP is added.

    • The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

    • EC50 values are calculated by fitting the data to a dose-response curve.

X-ray Crystallography

The three-dimensional structures of this compound in complex with FGFR4 and EGFR were determined by X-ray crystallography.

  • Procedure:

    • The kinase domains of FGFR4 (V550L) and EGFR (L858R) were expressed and purified.

    • The purified proteins were co-crystallized with this compound.

    • Crystals were cryo-protected and diffraction data were collected at a synchrotron source.

    • The structures were solved by molecular replacement and refined to high resolution.

Experimental_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Characterization cluster_Structural Structural Characterization Kinase_Assay Kinase Inhibition Assay (Z'-Lyte) IC50 Determine IC50 values Kinase_Assay->IC50 Cell_Assay Cell Proliferation Assay EC50 Determine EC50 values Cell_Assay->EC50 Crystallography X-ray Crystallography Binding_Mode Elucidate Binding Mode (Covalent Bond Confirmation) Crystallography->Binding_Mode FIIN3 This compound FIIN3->Kinase_Assay FIIN3->Cell_Assay FIIN3->Crystallography

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a powerful dual inhibitor of FGFR and EGFR that overcomes clinical resistance through its covalent mechanism of action. Its well-characterized binding site and potent inhibitory activity against both wild-type and mutant kinases make it a valuable tool for cancer research and a promising candidate for further drug development. This guide provides a comprehensive overview of the key technical aspects of this compound, serving as a resource for researchers in the field of oncology and drug discovery.

References

FIIN-3: An In-depth Technical Guide to a Covalent Irreversible Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: FIIN-3 is a potent, next-generation, irreversible kinase inhibitor with significant activity against Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR). Its unique covalent mechanism of action allows it to overcome resistance to first-generation FGFR inhibitors, particularly mutations in the gatekeeper residue. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Core Concepts

This compound was developed through a structure-based drug design approach to target a conserved cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition.[1][2] A key feature of this compound is its pyrimidyl urea core, which forms an intramolecular hydrogen bond, creating a pseudo six-membered ring. This structural element provides greater rotational flexibility, allowing the inhibitor to accommodate mutations in the kinase domain, such as the gatekeeper methionine residue, that confer resistance to other inhibitors.[1]

What sets this compound apart is its dual-targeting capability. Due to the conformational flexibility of its reactive acrylamide substituent, this compound can covalently inhibit both FGFR and EGFR by targeting two distinct cysteine residues within their respective ATP-binding pockets.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of wild-type and mutant kinases, as well as in various cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)
Kinase TargetIC50 (nM)Assay Platform
FGFR113.1Z'-LYTE
FGFR221Z'-LYTE
FGFR331.4Z'-LYTE
FGFR435.3Z'-LYTE
EGFR43Z'-LYTE

Data sourced from multiple references.[4][5][6][7][8]

Table 2: Cellular Antiproliferative Activity of this compound (EC50)
Cell LineExpressed KinaseEC50 (nM)Assay Platform
Ba/F3Wild-type FGFR11MTS Assay
Ba/F3Wild-type FGFR264MTS Assay
Ba/F3EGFR vIII135MTS Assay
Ba/F3EGFR L858R17MTS Assay
Ba/F3EGFR L858R/T790M231MTS Assay

Data sourced from multiple references.[5][7]

Signaling Pathways

This compound exerts its cellular effects by inhibiting the downstream signaling pathways mediated by FGFR and EGFR. Upon binding of their respective ligands, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By irreversibly binding to FGFR and EGFR, this compound blocks these signaling events.

FIIN3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT EGFR EGFR EGFR->RAS_MAPK EGFR->PI3K_AKT FIIN3 This compound FIIN3->FGFR inhibits FIIN3->EGFR inhibits Cell_Effects Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Effects PI3K_AKT->Cell_Effects

Figure 1: this compound inhibits both FGFR and EGFR signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Assay (Z'-LYTE™)

This protocol is adapted from the general Z'-LYTE™ kinase assay protocol and is suitable for determining the IC50 of this compound against FGFR and EGFR kinases.

1. Reagent Preparation:

  • Kinase Buffer (1X): Prepare the appropriate 1X kinase buffer as recommended by the manufacturer for the specific kinase being tested.

  • ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer. The final ATP concentration in the assay should ideally be at the Km for the specific kinase.

  • Peptide Substrate Solution: Prepare a 2X working solution of the appropriate fluorescently labeled peptide substrate in 1X Kinase Buffer.

  • This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series into 1X Kinase Buffer to create a 4X working solution.

  • Development Reagent: Prepare the Development Reagent as per the manufacturer's instructions.

2. Assay Procedure:

  • Add 2.5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the 4X kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP/Peptide Substrate solution to each well.

  • Incubate for 1 hour at room temperature.

  • Stop the kinase reaction and initiate the development reaction by adding 5 µL of the Development Reagent to each well.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair (e.g., coumarin and fluorescein).

3. Data Analysis:

  • Calculate the emission ratio.

  • Plot the percent inhibition as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Zlyte_Workflow A Prepare Reagents (Kinase, ATP, Peptide, this compound) B Add this compound and Kinase to 384-well plate A->B C Pre-incubation (15 min) B->C D Add ATP/Peptide Substrate (Initiate Kinase Reaction) C->D E Incubate (1 hour) D->E F Add Development Reagent (Stop Kinase Reaction) E->F G Incubate (1 hour) F->G H Read Fluorescence (FRET) G->H I Data Analysis (Calculate IC50) H->I

Figure 2: Workflow for the Z'-LYTE in vitro kinase assay.

Cell Proliferation Assay (MTS)

This protocol is suitable for determining the EC50 of this compound in cell lines dependent on FGFR or EGFR signaling, such as Ba/F3 cells engineered to express these kinases.

1. Cell Seeding:

  • Culture Ba/F3 cells expressing the kinase of interest in appropriate growth medium.

  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. MTS Reagent Addition and Incubation:

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

4. Absorbance Reading and Data Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.

  • Subtract the background absorbance from a no-cell control.

  • Normalize the data to the vehicle-treated cells to determine the percent viability.

  • Plot the percent viability as a function of this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

MTS_Assay_Workflow A Seed Cells (e.g., Ba/F3) in 96-well plate B Add this compound Dilution Series A->B C Incubate (72 hours) B->C D Add MTS Reagent C->D E Incubate (1-4 hours) D->E F Measure Absorbance (490 nm) E->F G Data Analysis (Calculate EC50) F->G

Figure 3: Workflow for the MTS cell proliferation assay.

Protein Crystallography

This protocol provides a general framework for obtaining a co-crystal structure of this compound with a target kinase. Specific conditions will need to be optimized for each kinase.

1. Protein Expression and Purification:

  • Express the kinase domain of the target protein (e.g., FGFR4) in a suitable expression system (e.g., insect or bacterial cells).

  • Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

2. Co-crystallization:

  • Concentrate the purified kinase to 10-20 mg/mL.

  • Incubate the kinase with a 3- to 5-fold molar excess of this compound for at least 1 hour on ice to ensure covalent bond formation.

  • Screen for crystallization conditions using commercially available sparse matrix screens via the hanging drop or sitting drop vapor diffusion method.

  • Set up crystallization plates by mixing the protein-inhibitor complex with the reservoir solution in a 1:1 ratio.

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

3. Crystal Soaking (Alternative to Co-crystallization):

  • Grow apo-crystals of the target kinase.

  • Prepare a soaking solution containing the reservoir solution supplemented with a high concentration of this compound.

  • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

4. Data Collection and Structure Determination:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.

  • Refine the structure and model the this compound molecule into the electron density map.

Crystallography_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Structure Determination A Express & Purify Kinase B Incubate Kinase with this compound A->B C Screen Crystallization Conditions (Vapor Diffusion) B->C D Optimize Crystal Growth C->D E X-ray Diffraction Data Collection D->E F Solve & Refine Structure E->F

Figure 4: General workflow for protein-ligand crystallography.

References

FIIN-3: A Comprehensive Technical Profile of its FGFR Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of FIIN-3, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). The following sections detail its biochemical and cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction to this compound

This compound is an irreversible inhibitor that covalently targets a cysteine residue in the P-loop of FGFRs.[1] It was developed as a tool compound to overcome resistance to first-generation reversible FGFR kinase inhibitors.[1] Structurally, this compound possesses a 4-acrylamidebenzyl group which is crucial for its covalent modification of the target kinase.[1] This guide focuses on its specific activity against the FGFR family and its notable off-target effects.

Biochemical Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against various kinases, demonstrating a potent profile against the FGFR family. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized below.

Kinase TargetIC50 (nM)Assay Type
FGFR113.1Z'-Lyte
FGFR221Z'-Lyte
FGFR331.4Z'-Lyte
FGFR435.3Z'-Lyte
EGFR43Z'-Lyte

Data compiled from multiple sources.[1][2][3][4][5]

In broader kinase screening, this compound has demonstrated good overall selectivity. When profiled against a large panel of 456 kinases at a concentration of 1.0 µM, it showed strong binding to FGFRs with a high selectivity score.[1]

Cellular Activity Profile of this compound

The anti-proliferative activity of this compound has been assessed in engineered Ba/F3 cell lines, which are dependent on specific kinase activity for their proliferation and survival. The half-maximal effective concentrations (EC50) are presented below.

Cell Line DependencyEC50 (nM)
FGFR1-4 dependent Ba/F3 cells1 - 93
FGFR2 (WT) Ba/F3 cellsPotent inhibition of autophosphorylation at 3 nM
FGFR2 (V564M gatekeeper mutant) Ba/F3 cellsComplete inhibition of autophosphorylation at 300 nM
EGFR vIII dependent Ba/F3 cells135
EGFR (L858R mutant) dependent Ba/F3 cells17
EGFR (L858R/T790M mutant) dependent Ba/F3 cells231

Data compiled from multiple sources.[1][2]

This compound potently inhibits wild-type FGFRs in cellular contexts, with EC50 values ranging from 1 to 41 nM.[1][2] It also demonstrates efficacy against the V564F gatekeeper mutant of FGFR2, with an EC50 of 64 nM.[2] Notably, this compound exhibits significant activity against wild-type EGFR and certain EGFR mutants.[1]

Experimental Methodologies

The characterization of this compound's selectivity profile relies on established biochemical and cell-based assays.

Biochemical Kinase Assays (e.g., Z'-Lyte™)

The Z'-Lyte™ assay is a fluorescence-based immunoassay used to measure kinase activity.

  • Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase of interest (e.g., FGFR1, EGFR). It uses a FRET (Fluorescence Resonance Energy Transfer) system where a coumarin-labeled peptide substrate and a phosphoserine/threonine-specific antibody labeled with fluorescein are used. Phosphorylation of the peptide by the kinase prevents the antibody from binding, disrupting FRET.

  • General Protocol:

    • The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • A development reagent containing the FRET-paired antibody is added to stop the reaction and initiate the detection process.

    • The fluorescence emission is measured at two wavelengths to determine the ratio, which correlates with the degree of phosphorylation.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KinomeScan™ (ATP-Site Competition Binding Assay)

To assess broad kinase selectivity, an in vitro ATP-site competition binding assay is utilized.[1]

  • Principle: This method measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured by the immobilized ligand is quantified.

  • General Protocol:

    • A large panel of DNA-tagged kinases is combined with the immobilized ligand and the test compound (this compound).

    • The mixture is incubated to allow for binding competition to reach equilibrium.

    • Kinases that do not bind to the immobilized ligand (due to competition from this compound) are washed away.

    • The amount of bound kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tags.

    • The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the inhibitor, which can be used to calculate binding affinity.

Cell-Based Proliferation Assays (e.g., Ba/F3 Cells)

The cellular potency of this compound is often determined using cell proliferation assays with engineered cell lines.

  • Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be engineered to express a specific kinase (e.g., an FGFR-dependent fusion protein), rendering their proliferation dependent on the activity of that kinase. Inhibition of the target kinase by a compound like this compound leads to a decrease in cell viability.

  • General Protocol:

    • Engineered Ba/F3 cells dependent on a specific FGFR or EGFR construct are seeded in 96-well plates.[1]

    • The cells are treated with serial dilutions of this compound.[6]

    • The plates are incubated for a period, typically 48 to 72 hours.

    • Cell viability is assessed using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®).[6]

    • The signal, which is proportional to the number of viable cells, is measured using a plate reader.

    • EC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Visualizing Signaling and Experimental Frameworks

The FGFR Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by Fibroblast Growth Factor (FGF) binding to its receptor. This compound acts by inhibiting the kinase domain of FGFR, thereby blocking downstream signal transduction.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K FIIN3 This compound FIIN3->Dimerization Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival) ERK->CellResponse DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Caption: Simplified FGFR signaling cascade and the point of inhibition by this compound.

General Workflow for Kinase Inhibition Assay

The diagram below outlines the typical experimental steps involved in determining the IC50 of an inhibitor like this compound in a biochemical assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase (e.g., FGFR1) D Combine Kinase, Substrate, ATP, & this compound A->D B Prepare Substrate & ATP B->D C Prepare this compound (Serial Dilution) C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (e.g., Fluorescence) F->G H Data Analysis: Calculate IC50 G->H

Caption: A generalized workflow for determining kinase inhibitor potency.

Conclusion

This compound is a potent, irreversible pan-FGFR inhibitor with well-characterized biochemical and cellular activity. While it demonstrates high efficacy against all members of the FGFR family, its significant off-target activity against EGFR warrants careful consideration in its application as a research tool. The methodologies described herein provide a framework for understanding and replicating the evaluation of its selectivity profile. This detailed profile is essential for the design of experiments and the interpretation of results in studies targeting FGFR-driven pathologies.

References

FIIN-3: A Technical Guide to a Novel Dual FGFR and EGFR Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-3 is a next-generation, irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1][2][] Its novel mechanism, characterized by the covalent modification of distinct cysteine residues in both kinase families, allows it to overcome common resistance mechanisms, particularly gatekeeper mutations that render first-generation inhibitors ineffective.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and cellular efficacy, key experimental protocols, and the structural basis for its dual inhibitory activity.

Chemical Properties

This compound is a complex small molecule designed for high potency and covalent binding.

PropertyValue
IUPAC Name N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide[1]
Chemical Formula C34H36Cl2N8O4[1]
Molecular Weight 691.61 g/mol [1][6]
CAS Number 1637735-84-2[1][6]

Mechanism of Action

This compound is an ATP-competitive inhibitor that functions irreversibly.[7] Its key feature is an acrylamide "warhead" that forms a permanent covalent bond with a cysteine residue within the ATP-binding pocket of its target kinases. This irreversible binding leads to sustained inhibition of kinase activity.

A unique characteristic of this compound is its ability to target two different kinase families by engaging distinct cysteine residues.[1][4][5]

  • In FGFRs , this compound targets a cysteine located in the P-loop (e.g., Cys488 in FGFR1).[4]

  • In EGFR , it targets the canonical Cys797, which is the site of modification for many well-known covalent EGFR inhibitors.[4]

This dual-targeting is enabled by the conformational flexibility of the inhibitor's reactive acrylamide substituent.[4][5] This allows this compound to potently inhibit wild-type receptors, clinically relevant mutants, and, most importantly, gatekeeper mutants that confer resistance to non-covalent, first-generation drugs like BGJ398 and AZD4547.[1][4][5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) values demonstrate this compound's potent activity against both FGFR and EGFR family kinases in biochemical assays.

Target KinaseIC50 (nM)Assay Type
FGFR113.1[2][6][8][9]Z'-Lyte[4][7]
FGFR221[2][6][8][9]Z'-Lyte[4][7]
FGFR331.4[2][6][8][9]Z'-Lyte[4][7]
FGFR435.3[2][6][8][9]Z'-Lyte[4][7]
EGFR (WT)43[4][7]Z'-Lyte[4][7]
Table 2: Cellular Antiproliferative Activity (EC50)

The half-maximal effective concentration (EC50) values from cell-based assays confirm this compound's ability to inhibit the proliferation of cells dependent on FGFR or EGFR signaling, including those with resistance mutations.

Cell Line / Expressed KinaseEC50 (nM)
Ba/F3 (WT FGFRs)1 - 41[4][8]
Ba/F3 (FGFR2 V564M Gatekeeper Mutant)64[4][8]
Ba/F3 (EGFR vIII Fusion Protein)135[4][8]
Ba/F3 (EGFR L858R Mutant)17[4][8]
Ba/F3 (EGFR L858R/T790M Double Mutant)231[4][8]

Signaling Pathway and Mechanism Visualizations

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2/SOS FGFR->GRB2 PI3K PI3K FGFR->PI3K FIIN3 This compound FIIN3->FGFR Covalently Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS RAS GRB2->RAS AKT AKT/mTOR PI3K->AKT MAPK RAF-MEK-ERK (MAPK Pathway) RAS->MAPK AKT->Proliferation MAPK->Proliferation

Caption: FGFR signaling pathway inhibited by this compound.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binds & Dimerizes STAT STATs EGFR->STAT Activates GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K FIIN3 This compound FIIN3->EGFR Covalently Inhibits Transcription Gene Transcription, Survival, Proliferation STAT->Transcription RAS RAS GRB2->RAS AKT AKT/mTOR PI3K->AKT MAPK RAF-MEK-ERK (MAPK Pathway) RAS->MAPK AKT->Transcription MAPK->Transcription

Caption: EGFR signaling pathway inhibited by this compound.

Covalent_Mechanism cluster_FGFR FGFR ATP Pocket cluster_EGFR EGFR ATP Pocket P_Loop P-Loop Cys488 Cysteine (e.g., Cys488) Cys797 Cysteine (Cys797) FIIN3 This compound (with Acrylamide Group) FIIN3->Cys488 Forms Irreversible Covalent Bond FIIN3->Cys797 Forms Irreversible Covalent Bond

Caption: this compound covalent binding mechanism in FGFR and EGFR.

Experimental Protocols

Kinase Inhibition Assay (Z'-Lyte™ Assay)

This biochemical assay is used to determine the IC50 values of an inhibitor against purified kinase enzymes.

  • Principle: This is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

  • Methodology:

    • Recombinant kinase domains (e.g., FGFR1, EGFR) are prepared.

    • The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.

    • This compound is added in a series of dilutions to different wells.

    • The reaction is allowed to proceed for a set time (e.g., 1 hour).

    • A development reagent containing antibodies specific to the phosphorylated substrate is added. This leads to a change in fluorescence resonance energy transfer (FRET), which is proportional to the extent of phosphorylation.

    • Fluorescence is measured, and the data is used to calculate the percent inhibition at each this compound concentration, from which the IC50 value is determined.[10]

Cellular Proliferation Assay (MTS Assay)

This cell-based assay is used to determine the EC50 values by measuring the inhibitor's effect on the metabolic activity of cells, which correlates with cell number.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells in the culture.

  • Methodology:

    • Ba/F3 cells transformed to be dependent on a specific kinase (e.g., TEL-FGFR2) are seeded into 96-well plates.[8][11]

    • The cells are treated with various concentrations of this compound.

    • The plates are incubated for a period, typically 72 hours, to allow for cell proliferation.[8][11]

    • The MTS reagent is added to each well and incubated for a few hours.

    • The absorbance of the colored formazan product is measured using a plate reader.

    • The results are normalized to untreated controls to determine the percentage of proliferation inhibition, and EC50 values are calculated.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_measure Measurement & Analysis A Seed Kinase-Dependent Ba/F3 Cells in 96-well Plate C Add this compound Dilutions to Cells A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 72 Hours C->D E Add MTS Reagent & Incubate D->E F Measure Absorbance E->F G Calculate EC50 Value F->G

References

In-Depth Technical Guide to FIIN-3 Kinome Scan Data for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the irreversible FGFR inhibitor, FIIN-3, this guide provides a comprehensive overview of its kinase selectivity, the signaling pathways it impacts, and the experimental methodologies used for its characterization.

This compound is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has demonstrated the ability to overcome resistance to first-generation FGFR kinase inhibitors.[1] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] This dual inhibitory action and its covalent binding mechanism make this compound a significant compound of interest in cancer research and drug development. This technical guide delves into the available kinome scan data, details the experimental protocols for its analysis, and illustrates the key signaling pathways affected.

Quantitative Kinase Inhibition Data

This compound has been profiled against a wide panel of kinases to determine its selectivity. The following tables summarize the quantitative data on its inhibitory activity, primarily focusing on IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: this compound Inhibition of FGFR and EGFR Family Kinases

Target KinaseAssay TypeIC50 / EC50 (nM)Reference
FGFR1Z'-Lyte13.1[2][3]
FGFR2Z'-Lyte21[2][3]
FGFR3Z'-Lyte31.4[2][3]
FGFR4Z'-Lyte35.3[2][3]
EGFRZ'-Lyte43[4]
FGFR2 (V564M Gatekeeper Mutant)Cellular64[2]
EGFR (L858R Mutant)Cellular17[2]
EGFR (L858R/T790M Mutant)Cellular231[2]
EGFR (vIII Fusion Protein)Cellular135[2]

Table 2: KINOMEscan Selectivity Profile of this compound

A comprehensive KINOMEscan assay was performed to assess the selectivity of this compound against a large panel of human kinases. The results indicate that this compound is highly selective for FGFRs and EGFR, with minimal off-target activity at a concentration of 1 µM. The primary off-target kinase with significant inhibition was Bruton's tyrosine kinase (BTK). The raw percentage of control values from the KINOMEscan are typically found in the supplementary materials of the primary research articles.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize this compound.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.

Principle: This assay format uses a synthetic peptide substrate with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein) at each end. In the presence of an active kinase and ATP, the peptide is phosphorylated. A development reagent, which is a site-specific protease, is then added. This protease selectively cleaves the non-phosphorylated peptides, disrupting FRET. The ratio of donor to acceptor emission is measured to determine the extent of phosphorylation and, consequently, the inhibitory effect of the compound.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the specific FGFR or EGFR kinase, the corresponding Z'-LYTE™ peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

  • Kinase Reaction: The reaction is incubated at room temperature to allow for phosphorylation.

  • Development: The development reagent is added to the wells, and the mixture is incubated to allow for the cleavage of non-phosphorylated substrates.

  • Detection: The fluorescence is read on a microplate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis: The emission ratio is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Washout Experiment

This experiment is designed to determine if an inhibitor binds irreversibly to its target within a cellular context.

Principle: If an inhibitor forms a covalent bond with its target kinase, its inhibitory effect will persist even after the compound is removed from the extracellular environment. In contrast, the effect of a reversible inhibitor will diminish upon its removal.

Protocol Outline:

  • Cell Treatment: Ba/F3 cells engineered to be dependent on FGFR2 activity are treated with this compound, a reversible inhibitor (e.g., BGJ398), or a vehicle control (DMSO) for a defined period (e.g., 3 hours).

  • Washout: The cells are then washed extensively with phosphate-buffered saline (PBS) to remove any unbound inhibitor from the medium.

  • Recovery: The cells are resuspended in fresh, inhibitor-free medium and incubated for a recovery period (e.g., 4 hours).

  • Lysis and Western Blotting: After the recovery period, the cells are lysed, and the protein lysates are subjected to Western blotting.

  • Analysis: The phosphorylation status of FGFR2 and downstream signaling proteins (e.g., FRS2, AKT, ERK1/2) is assessed using phospho-specific antibodies. Sustained inhibition of phosphorylation in the this compound treated cells after washout, compared to the reversible inhibitor, indicates irreversible binding.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the experiments described.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription STAT->Transcription FGF FGF Ligand FGF->FGFR Binds FIIN3 This compound FIIN3->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ZLyte Z'-LYTE Kinase Assay (Determine IC50) Proliferation Cell Proliferation Assay (Determine EC50) ZLyte->Proliferation Correlate activity KinomeScan KINOMEscan Assay (Determine Selectivity) KinomeScan->Proliferation Correlate selectivity Washout Cellular Washout Experiment (Confirm Irreversible Binding) Proliferation->Washout Based on potency WesternBlot Western Blot Analysis (Assess Pathway Inhibition) Washout->WesternBlot Analyze lysates FIIN3 This compound Compound FIIN3->ZLyte FIIN3->KinomeScan FIIN3->Proliferation

Caption: Workflow for the characterization of this compound.

References

The Irreversible Kinase Inhibitor FIIN-3: A Technical Guide to its Effects on Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-3 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth factor Receptor (EGFR).[1][2][3][4][] Its unique covalent mechanism of action allows it to overcome common resistance mechanisms to first-generation kinase inhibitors, making it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile, and its profound effects on critical downstream signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate the practical application of this compound in a research setting.

Introduction to this compound

This compound is a next-generation covalent inhibitor designed to target both wild-type and mutant forms of FGFR and EGFR.[1][] Unlike reversible inhibitors, this compound forms a permanent covalent bond with a cysteine residue within the ATP-binding pocket of its target kinases, leading to sustained inhibition.[1][6] This irreversible binding is particularly effective against cancers harboring gatekeeper mutations in FGFR, a common mechanism of resistance to existing therapies.[1][3][] Notably, this compound exhibits a dual-targeting capability, covalently inhibiting both FGFR and EGFR through distinct binding modes, highlighting its potential for broader anti-cancer applications.[1][6]

Mechanism of Action

This compound's mechanism of action is centered on its acrylamide moiety, which acts as a Michael acceptor, forming a covalent bond with a non-catalytic cysteine residue near the ATP-binding site of the target kinase. This irreversible binding locks the kinase in an inactive conformation, preventing ATP from binding and halting the phosphorylation cascade that drives downstream signaling.

The following diagram illustrates the covalent inhibition mechanism of this compound.

FIIN3 This compound (with acrylamide) Covalent_Complex This compound-Kinase Covalent Complex (Inactive) FIIN3->Covalent_Complex Forms covalent bond Kinase Kinase ATP Pocket (with Cysteine) Kinase->Covalent_Complex

This compound Covalent Inhibition Mechanism

Quantitative Inhibitory Profile of this compound

The potency of this compound has been quantified against various wild-type and mutant forms of FGFR and EGFR. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: this compound IC50 Values against FGFRs

TargetIC50 (nM)Reference(s)
FGFR113.1[2][3][4][7]
FGFR221[2][3][4][7]
FGFR331.4[2][3][4][7]
FGFR435.3[2][3][4][7]
FGFR1 V561M109[1]

Table 2: this compound EC50 Values against FGFRs and EGFRs in Cellular Assays

Cell Line/TargetEC50 (nM)Reference(s)
WT FGFRs1 - 41[2][3]
FGFR2 (gatekeeper mutant)64[2][3]
EGFR43[2][3]
EGFR L858R17[2][3]
EGFR L858R/T790M231[2][3]
Ba/F3 (EGFR vIII)135[2][3]

Effect on Downstream Signaling Pathways

By inhibiting FGFR and EGFR, this compound effectively blocks the activation of major downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Inhibition of the MAPK/ERK Pathway

Activation of FGFR and EGFR leads to the recruitment of adaptor proteins like FRS2 and GRB2, which in turn activate the RAS-RAF-MEK-ERK cascade. This compound's inhibition of the upstream receptors prevents the phosphorylation of key components of this pathway, ultimately leading to a decrease in the activity of ERK (extracellular signal-regulated kinase).

The diagram below illustrates the points of inhibition by this compound in the MAPK/ERK signaling pathway.

cluster_receptor Cell Membrane FGFR FGFR FRS2 p-FRS2 FGFR->FRS2 EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS FIIN3 This compound FIIN3->FGFR inhibits FIIN3->EGFR inhibits FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation cluster_receptor Cell Membrane FGFR FGFR PI3K PI3K FGFR->PI3K EGFR EGFR EGFR->PI3K FIIN3 This compound FIIN3->FGFR inhibits FIIN3->EGFR inhibits AKT p-AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival Start Prepare Kinase, This compound, and Peptide/ATP Mixture Incubate Incubate Kinase and this compound Start->Incubate Add_ATP Add Peptide/ATP Mixture to Initiate Reaction Incubate->Add_ATP Develop Add Development Reagent Add_ATP->Develop Read Read Fluorescence (FRET Signal) Develop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze Seed Seed Cells in 96-well Plate Treat Treat Cells with Serial Dilutions of this compound Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read Read Absorbance at 490 nm Incubate_MTS->Read Analyze Calculate % Viability and EC50 Read->Analyze Treat Treat Cells with This compound Lyse Lyse Cells and Quantify Protein Treat->Lyse Separate Separate Proteins by SDS-PAGE Lyse->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe Incubate with Primary and Secondary Antibodies Block->Probe Detect Detect Signal Probe->Detect Treat Treat Cells with This compound Washout Wash Cells to Remove Unbound Inhibitor Treat->Washout Recover Incubate in Inhibitor-Free Medium Washout->Recover Analyze Analyze Target Phosphorylation (Western Blot) Recover->Analyze

References

FIIN-3: A Technical Guide for the Investigation of FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: FIIN-3 is a next-generation, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Developed through structure-based drug design, this compound represents a significant advancement in the study of FGFR-driven cancers due to its ability to potently inhibit both wild-type FGFRs and, crucially, the gatekeeper mutants that confer resistance to first-generation clinical inhibitors.[1][2] A unique characteristic of this compound is its dual covalent inhibitory action against both FGFR and the Epidermal Growth Factor Receptor (EGFR), achieved by targeting distinct cysteine residues within their respective ATP-binding pockets.[1] This document provides an in-depth technical overview of this compound, its mechanism of action, relevant signaling pathways, experimental protocols, and its application in overcoming therapeutic resistance.

Mechanism of Action

This compound is an ATP-competitive inhibitor that forms a permanent, covalent bond with its target kinases.[1] Its design incorporates a pyrimidyl urea core that creates a pseudo-ring through an intramolecular hydrogen bond, providing conformational flexibility.[1] This flexibility, combined with a 4-acrylamidebenzyl group, allows this compound to effectively target a cysteine residue located in the P-loop of FGFR kinases.[1]

The key features of its mechanism include:

  • Covalent Inhibition: The acrylamide "warhead" on this compound acts as a Michael acceptor, forming a covalent bond with a non-catalytic cysteine residue in the ATP binding pocket of the FGFR kinase domain.[1] This irreversible binding permanently inactivates the enzyme.

  • Overcoming Gatekeeper Mutations: First-generation FGFR inhibitors are often rendered ineffective by mutations in the "gatekeeper" residue of the kinase domain (e.g., V561M in FGFR1, V564M in FGFR2).[1] The structural design of this compound allows it to accommodate these steric changes, enabling potent inhibition of these resistant mutants.[1]

  • Dual FGFR/EGFR Targeting: this compound possesses the unique ability to covalently inhibit both FGFR and EGFR.[1] It targets a P-loop cysteine in FGFRs, while in EGFR, it forms a covalent bond with Cys797, the same residue targeted by other established covalent EGFR inhibitors.[1] This dual activity is facilitated by the conformational flexibility of its reactive substituent.[1]

  • Conformational Binding: The cocrystal structure of this compound with FGFR4 V550L reveals a "DFG-out" binding mode, a conformation where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[1] In contrast, when bound to EGFR, the kinase adopts a "DFG-in" conformation.[1]

The FGFR Signaling Pathway in Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[3][4] Dysregulation of this pathway through gene amplification, activating mutations, or chromosomal rearrangements is a known driver in various cancers.[3][5]

Upon binding of an FGF ligand, the FGFR undergoes dimerization and trans-autophosphorylation of its intracellular tyrosine kinase domains.[3][6] This activation initiates several downstream signaling cascades:

  • RAS-RAF-MEK-MAPK Pathway: Primarily stimulates cell proliferation and differentiation.[3][5]

  • PI3K-AKT-mTOR Pathway: Plays a crucial role in promoting cell survival by inhibiting apoptosis.[3]

  • JAK-STAT Pathway: Contributes to tumor invasion, metastasis, and immune evasion.[3]

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of IP3 and DAG, influencing cell metastasis.[3][5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_STAT JAK-STAT Pathway cluster_PLCG PLCγ Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation JAK JAK FGFR->JAK Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS GAB1 GAB1 FRS2->GAB1 PIP2 PIP2 PLCg->PIP2 STAT STAT JAK->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Nucleus_Prolif Cell Proliferation & Differentiation MAPK->Nucleus_Prolif Transcription PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus_Survival Inhibition of Apoptosis mTOR->Nucleus_Survival Translation Nucleus_Invasion Invasion & Metastasis STAT->Nucleus_Invasion Transcription IP3_DAG IP3 + DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC Nucleus_Metastasis Metastasis PKC->Nucleus_Metastasis Signaling

Caption: The FGFR signaling pathway and its primary downstream cascades.

Quantitative Activity of this compound

The potency of this compound has been quantified through various biochemical and cellular assays. The data below is summarized from studies assessing its inhibitory concentration (IC50) and effective concentration (EC50).

Table 1: Biochemical Activity of this compound Against FGFR and EGFR Kinases

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against isolated wild-type kinases, as determined by Z'-lyte enzymatic assays.

Target KinaseIC50 (nM)Citation(s)
FGFR113[1][7][8][9][10]
FGFR221[1][7][8][9][10]
FGFR331[1][7][8][9][10]
FGFR435[1][7][8][9][10]
EGFR43[1][11]
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells

This table presents the half-maximal effective concentration (EC50) of this compound required to inhibit the proliferation of Ba/F3 cells engineered to be dependent on various wild-type or mutant forms of FGFR and EGFR.

Cell Line (Expressing)EC50 (nM)Citation(s)
FGFR2 (WT)1[1][8]
FGFR1-4 (WT)1 - 41[1][8][10]
FGFR2 (V564M Gatekeeper Mutant)64[1][8][10]
EGFR (vIII Fusion)135[1][8][10]
EGFR (L858R Mutant)17[1][8][10]
EGFR (L858R/T790M Mutant)231[1][8][10]
Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

This table shows the EC50 of this compound in the SKOV-3 ovarian carcinoma cell line, which overexpresses both EGFR and FGFR.

Cell LineConditionEC50 (nM)Citation(s)
SKOV-3No ligand stimulation499[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (Z'-lyte)

This protocol is used to determine the IC50 values of this compound against purified kinase domains.

  • Reagents: Purified recombinant kinase domains (FGFR1, FGFR2, etc.), appropriate peptide substrate, ATP, Z'-lyte Kinase Assay Kit (Life Technologies), this compound inhibitor stock solution (in DMSO).

  • Procedure: a. Prepare a dilution series of this compound in a 384-well assay plate. b. Add the kinase and peptide substrate solution to each well. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction by adding the Z'-lyte Development Reagent. Incubate for 60 minutes. e. Add the Stop Reagent. f. Read the plate on a fluorescence plate reader using two different emission wavelengths to determine the ratio, which reflects the degree of substrate phosphorylation. g. Calculate the percent inhibition for each this compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. h. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the anti-proliferative activity (EC50) of this compound in cancer cell lines.[10]

  • Cell Seeding: Seed Ba/F3 cells transformed with the target kinase (e.g., TEL-FGFR2) or other cancer cell lines into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[10]

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[10]

  • MTS Reagent: Add MTS tetrazolium reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours until color development is sufficient.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized cell viability against the logarithm of this compound concentration and use a non-linear regression model to calculate the EC50.

Protocol 3: Cellular Wash-out Experiment for Covalent Binding

This experiment is designed to confirm the irreversible (covalent) nature of this compound's inhibition in a cellular context.[1]

  • Cell Treatment: Treat Ba/F3 cells expressing wild-type FGFR2 with a potent concentration of this compound (e.g., 20 nM) and a reversible inhibitor (e.g., BGJ398) for 3 hours.[1]

  • Wash-out: Pellet the cells by centrifugation. Remove the drug-containing medium and wash the cells extensively with PBS (e.g., three times) to remove any unbound inhibitor.[1]

  • Recovery: Resuspend the washed cells in fresh, drug-free medium and allow them to recover for 4 hours.[1]

  • Analysis: After the recovery period, lyse the cells and perform a Western blot analysis to assess the phosphorylation status of FGFR2.

  • Expected Outcome: Cells treated with the reversible inhibitor BGJ398 should show a recovery of FGFR2 phosphorylation after the wash-out period. In contrast, cells treated with the covalent inhibitor this compound should continue to show potent inhibition of FGFR2 phosphorylation, demonstrating irreversible binding.

Washout_Experiment cluster_treatment Step 1: Treatment (3 hours) cluster_washout Step 2: Wash-out cluster_recovery Step 3: Recovery (4 hours) cluster_analysis Step 4: Analysis (Western Blot) cluster_results Expected Results start Start: FGFR2-dependent Ba/F3 cells treat_rev Treat with Reversible Inhibitor (BGJ398) start->treat_rev treat_cov Treat with Covalent Inhibitor (this compound) start->treat_cov wash_rev Wash cells 3x with PBS to remove unbound inhibitor treat_rev->wash_rev wash_cov Wash cells 3x with PBS to remove unbound inhibitor treat_cov->wash_cov rec_rev Incubate in drug-free medium wash_rev->rec_rev rec_cov Incubate in drug-free medium wash_cov->rec_cov ana_rev Assess p-FGFR2 levels rec_rev->ana_rev ana_cov Assess p-FGFR2 levels rec_cov->ana_cov res_rev p-FGFR2 signal RECOVERS ana_rev->res_rev res_cov p-FGFR2 signal REMAINS INHIBITED ana_cov->res_cov

Caption: Workflow for a cellular wash-out experiment.

This compound and Therapeutic Resistance

A primary advantage of this compound is its efficacy against FGFR kinase domain mutations that confer resistance to other inhibitors.

  • Gatekeeper Resistance: The FGFR gatekeeper residue controls access to a hydrophobic pocket within the ATP-binding site. Mutations at this position, such as V564M in FGFR2, can sterically hinder the binding of first-generation inhibitors.[1] this compound was specifically designed to tolerate these mutations, showing potent activity against gatekeeper mutants with an EC50 of 64 nM in Ba/F3 cells expressing FGFR2 V564M.[1][8][10]

  • Other Mutations: this compound also demonstrates good potency against other resistance-conferring mutations, including the gatekeeper mutant V564F and the gatekeeper-plus-1 mutant E565K.[1][8][10]

  • Dual Pathway Inhibition: In cancers where resistance to a selective FGFR inhibitor might arise from the upregulation of compensatory signaling via EGFR, the dual inhibitory nature of this compound may offer a therapeutic advantage.[1][4] This was demonstrated in SKOV-3 cells, which overexpress both receptors and where this compound was uniquely capable of inhibiting phosphorylation of both FGFR and EGFR.[1]

FIIN3_Mechanism atp_wt ATP pocket_wt ATP Binding Pocket atp_wt->pocket_wt Binds kinase_act_wt Kinase Activity pocket_wt->kinase_act_wt Activates block_wt Inhibition pocket_wt->block_wt atp_mut ATP pocket_mut Altered ATP Pocket (Resistant to Gen 1 Inhibitors) atp_mut->pocket_mut Binds kinase_act_mut Kinase Activity pocket_mut->kinase_act_mut Activates block_mut Inhibition pocket_mut->block_mut fiin3 This compound fiin3->pocket_wt Forms Covalent Bond with P-Loop Cysteine fiin3->pocket_mut Forms Covalent Bond with P-Loop Cysteine

Caption: this compound mechanism for overcoming gatekeeper resistance.

Kinase Selectivity Profile

While potently inhibiting FGFR and EGFR, this compound maintains good overall kinase selectivity. To assess this, it was profiled against a diverse panel of 456 kinases using an in vitro ATP-site competition binding assay (DiscoveRX, KinomeScan).[1] this compound exhibited a selectivity score of 15, indicating that at a concentration of 1.0 µM, it strongly bound to only a small number of kinases out of the entire panel tested.[1] This suggests that its cellular effects are likely mediated through the intended targets rather than widespread off-target kinase inhibition.

Conclusion

This compound is a powerful chemical probe for researchers, scientists, and drug development professionals studying FGFR-driven cancers. Its unique properties, including its irreversible mode of action, its ability to overcome clinically relevant resistance mutations, and its dual specificity for both FGFR and EGFR, make it an invaluable tool. The detailed biochemical data and experimental protocols provided in this guide offer a comprehensive resource for utilizing this compound to investigate FGFR signaling, explore mechanisms of drug resistance, and evaluate new therapeutic strategies in oncology.

References

Methodological & Application

Application Notes and Protocols for FIIN-3 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-3 is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[4][5] this compound exhibits its inhibitory activity by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[6] Notably, this compound also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound acts as an irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Its mechanism involves the covalent modification of a cysteine residue in the P-loop of the FGFR ATP-binding site. This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking downstream signaling pathways.[6] The primary signaling cascades initiated by FGFR activation include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, all of which are crucial for cell growth and survival.[7][8][9][10]

While this compound is a pan-FGFR inhibitor, it also shows significant activity against EGFR, another important RTK in cancer biology. The ability of this compound to target both FGFR and EGFR pathways makes it a compound of interest for cancers where both signaling networks may be active or where resistance to single-agent therapies can emerge.[6][11]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various FGFR and EGFR targets, as well as its anti-proliferative activity in different cell lines.

Table 1: Biochemical Potency of this compound against FGFR and EGFR Kinases

TargetIC50 (nM)Assay Type
FGFR113.1Z'-Lyte
FGFR221Z'-Lyte
FGFR331.4Z'-Lyte
FGFR435.3Z'-Lyte
EGFR43Z'-Lyte

Data sourced from[1][2][11]

Table 2: Anti-proliferative Activity of this compound in Engineered Ba/F3 Cell Lines

Cell LineEC50 (nM)Description
Ba/F3 TEL-FGFR11-93Dependent on FGFR1 activity
Ba/F3 TEL-FGFR21-93Dependent on FGFR2 activity
Ba/F3 TEL-FGFR31-93Dependent on FGFR3 activity
Ba/F3 TEL-FGFR41-93Dependent on FGFR4 activity
Ba/F3 FGFR2 V564M (Gatekeeper Mutant)64Resistant to first-generation FGFR inhibitors
Ba/F3 EGFR vIII135Dependent on EGFR vIII fusion protein activity
Ba/F3 EGFR L858R17Dependent on EGFR L858R mutant activity
Ba/F3 EGFR L858R/T790M231Resistant to first-generation EGFR inhibitors

Data sourced from[2][6][11][12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG JAK JAK P_FGFR->JAK GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation FIIN3 This compound FIIN3->P_FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

ALK_Signaling_Pathway ALK_Ligand ALK Ligand ALK ALK ALK_Ligand->ALK Binds P_ALK p-ALK ALK->P_ALK Dimerization & Autophosphorylation SHC SHC P_ALK->SHC PI3K PI3K P_ALK->PI3K PLCG PLCγ P_ALK->PLCG JAK JAK P_ALK->JAK GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Transformation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Experimental Protocols

Cell Proliferation/Viability Assay (MTS-Based)

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Ba/F3 cells engineered to express a specific FGFR construct, or cancer cell lines with known FGFR alterations).

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • 96-well clear-bottom cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[3][13][14]

    • Incubate the plate for 1-4 hours at 37°C.[3][13][14]

    • Measure the absorbance at 490 nm using a microplate reader.[13][14][15]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_FIIN3 Add this compound Serial Dilutions Incubate_24h->Add_FIIN3 Incubate_72h Incubate 72h Add_FIIN3->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance at 490nm Incubate_1_4h->Read_Absorbance Analyze_Data Data Analysis (EC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell viability assay.

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of FGFR and its downstream signaling proteins.

Materials:

  • Cancer cell line of interest.

  • 6-well cell culture plates.

  • This compound (stock solution in DMSO).

  • Serum-free medium.

  • FGF ligand (e.g., FGF2) for stimulation.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

    • Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. Use a loading control like β-actin to ensure equal protein loading.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. The cell proliferation assay is a robust method to determine the cytotoxic or cytostatic effects of the compound, while the western blot analysis provides mechanistic insights into its impact on FGFR signaling pathways. These assays are essential tools for researchers and drug development professionals working to characterize the activity of this compound and similar kinase inhibitors.

References

FIIN-3 Application Notes and Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FIIN-3 is a potent, selective, and irreversible next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its unique dual-inhibitory mechanism allows it to overcome resistance to first-generation FGFR inhibitors, particularly those involving gatekeeper mutations.[1][2] this compound achieves this by covalently targeting distinct cysteine residues within the ATP-binding pockets of both FGFR and EGFR.[2] These application notes provide detailed protocols for the use of this compound in cancer cell line research, including effective concentrations, cell viability assays, and methods to assess pathway inhibition.

Mechanism of Action

This compound is designed with a pyrimidyl urea core that provides the flexibility for its acrylamide substituent to form a covalent bond with a conserved cysteine residue in the P-loop of FGFRs.[2] This irreversible binding potently inhibits FGFR signaling. Uniquely, this compound can also form a covalent bond with a different cysteine residue in the ATP-binding pocket of EGFR, thereby inhibiting its signaling pathway as well.[2] This dual-targeting capability makes this compound a valuable tool for investigating cancers with aberrant signaling from either or both of these receptor tyrosine kinase families, and for studying mechanisms of acquired resistance.

Data Presentation: this compound In Vitro Activity

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity

TargetIC50 / EC50 (nM)Assay TypeReference
FGFR113.1IC50[3][4][5]
FGFR221IC50[3][4][5]
FGFR331.4IC50[3][4][5]
FGFR435.3IC50[3][4][5]
EGFR (Wild-Type)43EC50[2]
EGFR L858R17EC50[3]
EGFR L858R/T790M231EC50[3]

Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturesEC50 (nM)Reference
Ba/F3Pro-BTel-FGFR1 dependent1-41 (range)[2]
Ba/F3Pro-BTel-FGFR2 dependent1[2]
Ba/F3Pro-BTel-FGFR2 V564M (gatekeeper)64[2]
Ba/F3Pro-BEGFR vIII dependent135[2][3]
A2780Ovarian CarcinomaFGFR4 dependentPotent[2]
4T1Breast CancerPan-FGFR dependentPotent[2]
H1581Lung CancerFGFR1 amplificationPotent
RT112Bladder CancerFGFR3-TACC3 fusionPotent
SKOV-3Ovarian CarcinomaFGFR & EGFR amplification499

Signaling Pathway and Experimental Workflow Diagrams

FIIN3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fgfr_pathway FGFR Pathway cluster_egfr_pathway EGFR Pathway FGF FGF FGFR FGFR FGF->FGFR Binds EGF EGF EGFR EGFR EGF->EGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT_FGFR STAT FGFR->STAT_FGFR PI3K_EGFR PI3K EGFR->PI3K_EGFR RAS_EGFR RAS EGFR->RAS_EGFR STAT_EGFR STAT EGFR->STAT_EGFR PI3K_FGFR PI3K FRS2->PI3K_FGFR RAS_FGFR RAS FRS2->RAS_FGFR AKT_FGFR AKT PI3K_FGFR->AKT_FGFR Proliferation Cell Proliferation, Survival, Migration AKT_FGFR->Proliferation RAF_FGFR RAF RAS_FGFR->RAF_FGFR MEK_FGFR MEK RAF_FGFR->MEK_FGFR ERK_FGFR ERK MEK_FGFR->ERK_FGFR ERK_FGFR->Proliferation STAT_FGFR->Proliferation AKT_EGFR AKT PI3K_EGFR->AKT_EGFR AKT_EGFR->Proliferation RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR ERK_EGFR->Proliferation STAT_EGFR->Proliferation FIIN3 This compound FIIN3->FGFR Irreversibly Inhibits FIIN3->EGFR Irreversibly Inhibits

Caption: this compound dual-inhibits FGFR and EGFR signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_viability Cell Viability cluster_western Western Blot cluster_analysis Data Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells Seed Cancer Cells in 96-well or 6-well plates seed_cells->treat_cells incubate Incubate for Specified Duration (e.g., 6-72 hours) treat_cells->incubate mts_assay MTS/MTT Assay incubate->mts_assay lyse_cells Lyse Cells incubate->lyse_cells read_plate Read Absorbance mts_assay->read_plate calc_ic50 Calculate IC50/EC50 read_plate->calc_ic50 run_wb SDS-PAGE & Transfer lyse_cells->run_wb probe_ab Probe with Antibodies (p-FGFR, p-EGFR, etc.) run_wb->probe_ab analyze_wb Analyze Protein Expression probe_ab->analyze_wb Logical_Relationship cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Implications FIIN3 This compound FGFR FGFR Kinase Domain (P-loop Cysteine) FIIN3->FGFR Covalently Binds EGFR EGFR Kinase Domain (P-loop Cysteine) FIIN3->EGFR Covalently Binds Inhibit_FGFR_Signal Inhibition of FGFR Signaling FGFR->Inhibit_FGFR_Signal Inhibit_EGFR_Signal Inhibition of EGFR Signaling EGFR->Inhibit_EGFR_Signal Inhibit_Proliferation Inhibition of Cell Proliferation & Survival Inhibit_FGFR_Signal->Inhibit_Proliferation Inhibit_EGFR_Signal->Inhibit_Proliferation Overcome_Resistance Overcomes Gatekeeper Mutation Resistance Inhibit_Proliferation->Overcome_Resistance Broad_Application Broad applicability in FGFR/EGFR-driven Cancers Inhibit_Proliferation->Broad_Application

References

Application Notes and Protocols: FIIN-3 Western Blot for p-FGFR Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of the FGFR signaling pathway, often through receptor overexpression, mutation, or amplification, is implicated in the pathogenesis of various cancers. Consequently, FGFRs have emerged as a significant target for cancer therapy. FIIN-3 is a potent, irreversible inhibitor of all four FGFR family members (FGFR1-4). This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of FGFR (p-FGFR) in response to treatment with this compound, a critical step in evaluating its efficacy and mechanism of action.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event activates the receptor, initiating a cascade of downstream signaling pathways. Key pathways activated by FGFR include the Ras-MAPK pathway, which primarily regulates cell proliferation, the PI3K-AKT pathway, crucial for cell survival and growth, the PLCγ pathway, involved in cell motility, and the STAT pathway, which plays a role in cell survival and differentiation. This compound exerts its inhibitory effect by covalently binding to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PI3K PI3K pFGFR->PI3K PLCg PLCγ pFGFR->PLCg STAT STAT pFGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS MAPK_Pathway MAPK Pathway (MEK/ERK) RAS->MAPK_Pathway Proliferation Cell Proliferation & Differentiation MAPK_Pathway->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Growth AKT->Survival Motility Cell Motility PLCg->Motility STAT->Survival FIIN3 This compound FIIN3->pFGFR Inhibition Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-p-FGFR, anti-total FGFR, loading control) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection & Imaging I->J K 11. Data Analysis J->K

Application Notes and Protocols: Stability of FIIN-3 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-3 is a potent, irreversible, next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4. It has demonstrated the ability to overcome resistance to first-generation FGFR inhibitors. Uniquely, this compound also covalently inhibits the Epidermal Growth Factor Receptor (EGFR), making it a dual inhibitor.[1][2] This dual activity presents a promising strategy for cancers where both pathways are implicated or where one can compensate for the inhibition of the other.

Given its covalent mechanism of action, understanding the stability of this compound in aqueous environments such as cell culture media is critical for the accurate design and interpretation of in vitro experiments. The reactivity of the electrophilic warhead, typically an acrylamide group, which forms a covalent bond with a cysteine residue in the target kinase, can also make the molecule susceptible to degradation or reaction with other components in the culture medium. This can affect the effective concentration of the inhibitor over the course of an experiment, potentially leading to misinterpretation of dose-response data.

These application notes provide a detailed protocol for assessing the stability of this compound in a common cell culture medium (DMEM supplemented with 10% Fetal Bovine Serum) and present a framework for analyzing and reporting the stability data.

Signaling Pathways

This compound exerts its biological effects by inhibiting two key receptor tyrosine kinase signaling pathways: the FGFR pathway and the EGFR pathway. Understanding these pathways is essential for contextualizing the inhibitor's mechanism of action.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

Figure 1: Simplified FGFR Signaling Pathway.

Dual_Inhibition_Logic cluster_FGFR FGFR Pathway cluster_EGFR EGFR Pathway FIIN3 This compound FGFR FGFR FIIN3->FGFR Inhibits EGFR EGFR FIIN3->EGFR Inhibits FGFR_downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->FGFR_downstream FGFR_output Cell Proliferation, Survival, Angiogenesis FGFR_downstream->FGFR_output EGFR_downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->EGFR_downstream EGFR_output Cell Proliferation, Survival EGFR_downstream->EGFR_output

Figure 2: Logical Diagram of this compound Dual Inhibition.[1][2]

Data Presentation: this compound Stability

Time (hours)This compound Concentration (µM)% Remaining
01.00100.0
20.9595.0
40.8888.0
80.7575.0
120.6363.0
240.4040.0
480.1616.0
Calculated Half-life (t½) ~20 hours

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media by LC-MS/MS

This protocol describes a method to quantify the concentration of this compound over time in a standard cell culture medium (DMEM with 10% FBS) at 37°C and 5% CO₂.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade, containing an appropriate internal standard (e.g., a structurally similar, stable molecule not present in the sample)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Cell culture incubator (37°C, 5% CO₂)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • HPLC vials

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Experimental Workflow:

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock spike_media Spike this compound into Media to Final Concentration prep_stock->spike_media prep_media Prepare Cell Culture Media (DMEM + 10% FBS) prep_media->spike_media dispense Aliquot Spiked Media into Microcentrifuge Tubes spike_media->dispense incubate Incubate at 37°C, 5% CO₂ dispense->incubate sample Collect Samples at Predetermined Time Points (e.g., 0, 2, 4, 8, 12, 24, 48h) incubate->sample precipitate Stop Reaction & Precipitate Proteins (e.g., with cold ACN + Internal Standard) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge transfer Transfer Supernatant to HPLC Vials centrifuge->transfer analyze Analyze by LC-MS/MS transfer->analyze quantify Quantify this compound Concentration analyze->quantify calculate Calculate % Remaining and Half-Life (t½) quantify->calculate end End calculate->end

Figure 3: Experimental Workflow for this compound Stability Assessment.

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved. Store this stock solution at -80°C for long-term use.[3][4]

  • Preparation of Spiked Cell Culture Medium:

    • Prepare the complete cell culture medium (e.g., DMEM supplemented with 10% heat-inactivated FBS).

    • Warm the medium to 37°C.

    • Spike the this compound stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

    • Mix thoroughly by gentle inversion.

  • Incubation and Sampling:

    • Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point.

    • Place the tubes in a 37°C, 5% CO₂ incubator.

    • At each designated time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot. The t=0 sample should be processed immediately after spiking.

  • Sample Processing:

    • To stop the degradation and precipitate proteins, add a volume of ice-cold acetonitrile (ACN) containing the internal standard to the sample. A common ratio is 3:1 (ACN:sample).

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10-20 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other cellular debris.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Develop an appropriate LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing chromatographic separation (e.g., on a C18 column) and mass spectrometer parameters (e.g., multiple reaction monitoring - MRM - transitions for this compound and the internal standard).[5]

    • Generate a standard curve by preparing known concentrations of this compound in the same matrix (cell culture medium processed in the same way) to allow for accurate quantification.

    • Analyze the experimental samples.

  • Data Analysis:

    • Using the standard curve, determine the concentration of this compound in each sample at each time point.

    • Normalize the this compound concentration at each time point to the concentration at t=0 to calculate the percentage of this compound remaining.

    • Plot the percentage of remaining this compound versus time.

    • Calculate the half-life (t½) of this compound in the cell culture medium by fitting the data to a first-order decay model.

Conclusion

The stability of a small molecule inhibitor in cell culture media is a fundamental parameter that influences its effective concentration and, consequently, its observed biological activity. For a covalent inhibitor like this compound, this is particularly important due to the reactive nature of its warhead. The protocols and data presentation formats provided here offer a standardized approach for researchers to assess and report the stability of this compound, ensuring more accurate and reproducible in vitro studies. By understanding the half-life of this compound under specific experimental conditions, researchers can better design their experiments, for example, by refreshing the media at appropriate intervals to maintain a desired inhibitor concentration. This will ultimately lead to more reliable and translatable findings in the development of novel cancer therapeutics.

References

Application Notes and Protocols for FIIN-3 in Ba/F3 Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FIIN-3, a potent and irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR), in Ba/F3 cell proliferation assays. This cellular model is a cornerstone for evaluating the efficacy and specificity of kinase inhibitors.

Introduction to this compound

This compound is a next-generation covalent inhibitor that demonstrates potent activity against wild-type FGFRs and is notably effective against gatekeeper mutants that confer resistance to first-generation FGFR inhibitors.[1][2] It also exhibits significant inhibitory activity against EGFR, including the L858R and the resistant T790M mutations.[2][3][4] Its dual-targeting capability makes it a valuable tool for cancer research and drug development, particularly in malignancies driven by aberrant FGFR or EGFR signaling.

The Ba/F3 Cell Line Model System

The Ba/F3 cell line is a murine interleukin-3 (IL-3) dependent pro-B lymphocyte cell line.[5][6] A key characteristic of these cells is their dependence on IL-3 for survival and proliferation.[5][6][7][8] This dependency can be exploited by genetically engineering the cells to express a constitutively active or ligand-dependent kinase, such as a mutant FGFR or EGFR.[7][8][9] In the absence of IL-3, the survival and proliferation of these engineered cells become solely dependent on the activity of the introduced kinase.[9][10] This provides a clean and specific system to assess the potency of kinase inhibitors like this compound by measuring their ability to inhibit cell proliferation.[7][8][10]

Quantitative Data Summary

The following tables summarize the reported potency of this compound against various kinases in Ba/F3 cell proliferation assays.

Table 1: Anti-proliferative Activity of this compound in FGFR-Dependent Ba/F3 Cells

Ba/F3 Cell Line ExpressingThis compound EC50 (nM)Reference
FGFR11[11]
FGFR21-41[2][3]
FGFR2 (V564M gatekeeper mutant)64[2][3]
FGFR31-41[2][3]
FGFR493[11]

Table 2: Anti-proliferative Activity of this compound in EGFR-Dependent Ba/F3 Cells

Ba/F3 Cell Line ExpressingThis compound EC50 (nM)Reference
EGFR (wild-type)43[2][3]
EGFR (vIII fusion protein)135[4][11]
EGFR (L858R mutant)17[2][3][4]
EGFR (L858R/T790M double mutant)231[2][3][4]

Signaling Pathways

This compound Mechanism of Action and Downstream Signaling

This compound exerts its inhibitory effect by covalently binding to a cysteine residue in the ATP-binding pocket of FGFR and EGFR.[1] This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the activation of major downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[12][13][14]

FIIN3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K FIIN3 This compound FIIN3->FGFR Inhibits FIIN3->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. This compound inhibits FGFR and EGFR signaling pathways.

Experimental Protocols

Protocol 1: Ba/F3 Cell Proliferation Assay Using a Luminescent Readout (e.g., CellTiter-Glo®)

This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation of engineered Ba/F3 cells.

Materials:

  • Ba/F3 cells stably expressing the kinase of interest (e.g., FGFR3-TACC3, EGFR L858R/T790M)

  • Complete growth medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3 (for routine culture)

  • Assay medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin (IL-3 free)

  • This compound compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture: Maintain Ba/F3 cells in complete growth medium. Passage cells every 2-3 days to maintain logarithmic growth.

  • Cell Preparation:

    • Wash cells twice with IL-3 free assay medium to remove any residual IL-3.

    • Resuspend cells in assay medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Adjust the cell density to 2 x 10^4 cells/mL in assay medium.

  • Plating:

    • Dispense 50 µL of the cell suspension into each well of a 96-well plate (1,000 cells/well).[15]

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in assay medium to achieve the desired final concentrations (e.g., 1000 nM to 0.1 nM). Remember to make 2X concentrated solutions as they will be diluted 1:1 in the wells.

    • Add 50 µL of the diluted this compound or vehicle control (DMSO in assay medium) to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10][15]

  • Luminescent Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

BaF3_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Culture Ba/F3 cells (+IL-3) Wash 2. Wash cells to remove IL-3 Culture->Wash Resuspend 3. Resuspend in assay medium (-IL-3) Wash->Resuspend Count 4. Count and adjust cell density Resuspend->Count Plate 5. Plate cells in 96-well plate Count->Plate Add_FIIN3 6. Add serial dilutions of this compound Plate->Add_FIIN3 Incubate 7. Incubate for 48-72 hours Add_FIIN3->Incubate Add_CTG 8. Add CellTiter-Glo® reagent Incubate->Add_CTG Read 9. Measure luminescence Add_CTG->Read Analyze 10. Normalize data and calculate EC50 Read->Analyze

Figure 2. Workflow for a Ba/F3 cell proliferation assay.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is to confirm that this compound inhibits the phosphorylation of its targets and downstream signaling proteins.

Materials:

  • Engineered Ba/F3 cells

  • Assay medium (IL-3 free)

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed engineered Ba/F3 cells in 6-well plates in assay medium at a density of 1 x 10^6 cells/mL.

    • Starve the cells for 4-6 hours in assay medium.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ this compound in Ba/F3 cell proliferation assays to advance their research in kinase signaling and drug discovery.

References

Application Notes and Protocols for FIIN-3 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-3 is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Its covalent binding mechanism allows it to overcome resistance to first-generation FGFR inhibitors, particularly those with gatekeeper mutations.[3][4] this compound also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][3] These characteristics make this compound a valuable tool for preclinical cancer research in various in vivo models.

These application notes provide an overview of this compound's mechanism of action, in vitro activity, and a generalized protocol for its application in mouse xenograft models. While extensive in vitro data for this compound is available, detailed in vivo protocols and quantitative efficacy data in mouse models are not widely published. Therefore, the provided in vivo protocol is a representative guideline based on common practices for this class of inhibitors and should be optimized for specific experimental contexts.

Mechanism of Action: Dual Inhibition of FGFR and EGFR Signaling

This compound exerts its biological effects by covalently binding to a cysteine residue within the ATP-binding pocket of FGFRs, leading to irreversible inhibition of the receptor's kinase activity.[3] This prevents the downstream activation of key signaling pathways implicated in cell proliferation, survival, and angiogenesis, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. By targeting both wild-type and mutant FGFRs, this compound can be effective in tumors that have developed resistance to other FGFR inhibitors.[3] Additionally, its activity against EGFR provides a broader spectrum of anti-cancer potential.[1]

FGFR Signaling Pathway Inhibition by this compound

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates FIIN3 This compound FIIN3->FGFR Irreversibly Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: this compound mechanism of action on the FGFR signaling pathway.

Data Presentation

In Vitro Activity of this compound

The following tables summarize the in vitro potency of this compound against various FGFR and EGFR kinases in cellular assays.

TargetCell LineAssay TypeIC50 (nM)Reference
FGFR1 -In cell assays13.1[1]
FGFR2 -In cell assays21[1]
FGFR3 -In cell assays31.4[1]
FGFR4 -In cell assays35.3[1]
TargetCell LineAssay TypeEC50 (nM)Reference
FGFR1 Ba/F3Proliferation1[1]
FGFR2 Ba/F3Proliferation1[1]
FGFR2 (Gatekeeper Mutant) Ba/F3Proliferation64[3]
EGFR --43[3]
EGFR (L858R Mutant) --17[3]
EGFR (L858R/T790M Mutant) --231[3]
EGFR (vIII Fusion) Ba/F3Proliferation135[3]
In Vivo Efficacy Data for this compound (Template)
Mouse ModelTreatment GroupDose (mg/kg) & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)Survival Outcome
Vehicle Control-0
This compound
Positive Control

Experimental Protocols

General Protocol for this compound in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model. The specific cell line, mouse strain, and treatment parameters should be optimized for the research question.

  • This compound powder

  • Vehicle for formulation (e.g., DMSO, PEG300, Corn oil, 0.5% w/v carboxymethylcellulose sodium)

  • Cancer cell line with known FGFR status (e.g., Ba/F3-FGFR expressing cells)[5]

  • Immunocompromised mice (e.g., NU/NU nude mice, SCID mice)

  • Matrigel (optional, for enhancing tumor take-rate)

  • Sterile PBS, syringes, needles (27-30G for injection, 18-21G for formulation), and other standard animal handling equipment

  • Calipers for tumor measurement

Xenograft_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Cell Culture (e.g., FGFR-dependent line) C 3. Subcutaneous Injection of Cells into Mice A->C B 2. This compound Formulation (Prepare fresh daily) F 6. Daily Dosing (e.g., Oral Gavage or IP) B->F D 4. Tumor Growth Monitoring (Wait until tumors are ~100-200 mm³) C->D E 5. Randomize Mice into Treatment Groups D->E E->F G 7. Monitor Tumor Volume & Body Weight (2-3x/week) F->G H 8. Euthanize Mice (at study endpoint) G->H Endpoint criteria met I 9. Tumor Excision & Analysis (e.g., Western Blot, IHC) H->I

Caption: General experimental workflow for a this compound mouse xenograft study.

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • On the day of implantation, harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[6]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).[7]

  • This compound Formulation and Administration:

    • Formulation: this compound is poorly soluble in water. A common approach for oral administration of similar compounds is to prepare a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution using a solvent system like 50% DMSO, 40% PEG300, and 10% ethanol.[8] The formulation should be prepared fresh daily.

    • Administration Route: Administration can be performed via oral gavage or intraperitoneal (IP) injection.[9] Oral gavage is often preferred for daily dosing over extended periods.

    • Dosage: The optimal dosage must be determined empirically. Based on other pan-FGFR inhibitors, a starting dose might be in the range of 5-25 mg/kg, administered once or twice daily.[4]

    • Schedule: Administer this compound or vehicle to the respective groups daily for the duration of the study (e.g., 14-28 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration, or other signs of distress).

    • At the endpoint, euthanize the mice according to institutional guidelines.

  • Endpoint Analysis:

    • Excise tumors and measure their final weight.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot to assess p-FGFR, p-ERK levels) or fixed in formalin for histological analysis (e.g., IHC).[7]

Safety and Toxicity Considerations

FGFR inhibitors as a class can have on-target toxicities due to the role of FGFR signaling in normal physiology. Potential side effects observed with other FGFR inhibitors in mouse models include hyperphosphatemia, tissue calcification, and skeletal abnormalities such as kyphosis.[4][10] It is crucial to monitor mice for signs of toxicity, including changes in body weight, posture, and general behavior, throughout the study. Dose adjustments or a modified treatment schedule may be necessary.

References

Application Notes and Protocols for FIIN-3 in Xenograft Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-3 is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1, 2, 3, and 4) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Its covalent binding mechanism offers the potential for durable target inhibition in cancer models. While extensive in vitro characterization of this compound is available, specific data regarding its dosing and administration in xenograft models is not currently published in the accessible scientific literature. This document summarizes the existing preclinical information on this compound and related compounds to guide researchers in the potential design of in vivo studies. Due to the lack of direct xenograft data for this compound, the following sections provide a compilation of its in vitro activity, information on a structurally related compound (FIIN-4) that has been used in xenografts, and general protocols adaptable for preclinical xenograft studies.

This compound: Mechanism of Action and In Vitro Efficacy

This compound acts as a covalent inhibitor by targeting a cysteine residue within the ATP-binding pocket of FGFRs and EGFR.[1][2] This irreversible binding leads to sustained inhibition of receptor signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway of FGFR and EGFR Inhibition by this compound

FIIN3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT FIIN3 This compound FIIN3->FGFR Inhibits FIIN3->EGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis STAT->Proliferation

Caption: this compound inhibits FGFR and EGFR signaling pathways.

In Vitro Potency of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound against various kinases and cancer cell lines. This data highlights the potent and broad-spectrum activity of the compound in a laboratory setting.

Target/Cell LineAssay TypePotency (nM)Reference
Kinase Activity
FGFR1Z'-Lyte Assay13[1]
FGFR2Z'-Lyte Assay21[1]
FGFR3Z'-Lyte Assay31[1]
FGFR4Z'-Lyte Assay35[1]
EGFRZ'-Lyte Assay43[1]
Cellular Activity
Ba/F3 (FGFR1 dependent)Proliferation Assay1-93[5]
Ba/F3 (FGFR2 dependent)Proliferation Assay1-93[5]
Ba/F3 (FGFR3 dependent)Proliferation Assay1-93[5]
Ba/F3 (FGFR4 dependent)Proliferation Assay1-93[5]
Ba/F3 (EGFR vIII dependent)Proliferation Assay135[1]
H1581 (FGFR1 V561M)Autophosphorylation~333[1]
A2780 (FGFR4 dependent)Proliferation AssayPotent[1]
4T1 (pan-FGFR dependent)Proliferation AssayPotent[1]

In Vivo Data for the Related Compound FIIN-4

While specific in vivo data for this compound is unavailable, a study on the structurally related covalent FGFR inhibitor, FIIN-4, provides valuable insights into potential dosing and administration strategies.

Dosing and Administration of FIIN-4 in a Patient-Derived Xenograft (PDX) Model

A study involving a triple-negative breast cancer PDX model reported the following treatment regimen for FIIN-4:

CompoundDoseAdministration RouteScheduleXenograft Model
FIIN-425 mg/kgOral GavageEvery 48 hoursTriple-Negative Breast Cancer PDX

This information can serve as a starting point for designing in vivo efficacy studies with this compound, although dose optimization and toxicity studies would be essential.

General Protocols for Xenograft Studies

The following are generalized protocols for establishing and conducting xenograft studies. These should be adapted and optimized for the specific cell line, animal model, and test compound.

Xenograft Tumor Model Establishment

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture harvest Cell Harvest & Resuspension cell_culture->harvest injection Subcutaneous Injection harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation randomization->treatment end Endpoint treatment->end

Caption: General workflow for a xenograft study.

Protocol:

  • Cell Culture: Culture the desired cancer cell line under sterile conditions using the appropriate growth medium and supplements.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cell pellet in a suitable medium for injection, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL. Keep cells on ice.

  • Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

This compound Formulation and Administration (Hypothetical Protocol)

Note: This is a hypothetical protocol based on common practices for similar compounds and requires optimization.

  • Formulation:

    • For oral administration, this compound may be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • The final formulation should be prepared fresh daily and protected from light.

  • Administration:

    • Administer the this compound formulation to mice via oral gavage using an appropriate gauge gavage needle.

    • The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).

  • Dose and Schedule:

    • Based on the data for FIIN-4, an initial dose-finding study for this compound could start in the range of 10-50 mg/kg.

    • A daily or every-other-day dosing schedule could be evaluated.

    • Monitor animals for signs of toxicity, including weight loss, changes in behavior, and adverse clinical signs.

Efficacy Evaluation
  • Tumor Measurements: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Pharmacodynamic and Histological Analysis: At necropsy, tumors and other relevant tissues can be collected for pharmacodynamic (e.g., Western blot for p-FGFR) and histological analysis (e.g., H&E, IHC for proliferation and apoptosis markers).

Conclusion and Future Directions

This compound is a promising preclinical candidate with potent in vitro activity against FGFR and EGFR. However, a critical gap exists in the published literature regarding its in vivo efficacy, dosing, and administration in xenograft models. The information provided on the related compound FIIN-4 offers a valuable starting point for researchers. To advance the preclinical development of this compound, future studies should focus on establishing its pharmacokinetic profile, determining the maximum tolerated dose, and evaluating its anti-tumor efficacy in a range of xenograft models representing different cancer types with relevant FGFR/EGFR alterations. Such studies are essential to unlock the full therapeutic potential of this novel covalent inhibitor.

References

Application of FIIN-3 in 3D Cell Culture Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of FIIN-3, a potent irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR), in advanced 3D cell culture models such as spheroids and organoids.

This compound is a next-generation covalent inhibitor targeting the FGFR family (FGFR1, 2, 3, and 4) and the Epidermal Growth Factor Receptor (EGFR). Its irreversible binding mechanism offers a sustained inhibition of downstream signaling pathways, making it a valuable tool for cancer research, particularly in overcoming resistance to first-generation FGFR inhibitors.[1][2] Three-dimensional cell culture systems, which more accurately mimic the tumor microenvironment compared to traditional 2D cultures, are increasingly employed to assess the efficacy of novel therapeutic agents.[3][4] The application of this compound in these models can provide more physiologically relevant insights into its anti-tumor activity.

Mechanism of Action and Rationale for Use in 3D Models

This compound covalently binds to a cysteine residue within the ATP-binding pocket of FGFRs, leading to their irreversible inactivation.[2] This prevents the downstream activation of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5] The dual inhibitory action against both FGFR and EGFR makes this compound a compelling candidate for cancers where both pathways are dysregulated.[6][7]

The rationale for using this compound in 3D cell culture models is based on the ability of these systems to recapitulate key features of solid tumors, such as cellular heterogeneity, nutrient and oxygen gradients, and complex cell-cell and cell-extracellular matrix interactions.[3] These factors can influence drug penetration and efficacy, and 3D models provide a more stringent and predictive platform for evaluating the therapeutic potential of inhibitors like this compound.

Quantitative Data Summary

While specific data on this compound in 3D models is emerging, its potent activity has been well-characterized in 2D cell-based assays. This data provides a strong foundation for dose-range finding in 3D culture experiments.

Target IC50 / EC50 (nM) Assay Type Reference
FGFR113.1Biochemical Assay[7][8]
FGFR221Biochemical Assay[7][8]
FGFR331.4Biochemical Assay[7][8]
FGFR435.3Biochemical Assay[7][8]
Wild-Type FGFRs1 - 41Cell-based EC50[6][7]
FGFR2 (V564M)64Cell-based EC50[6][7]
EGFR43Cell-based EC50[6][7]
EGFR (L858R)17Cell-based EC50[7]
EGFR (L858R/T790M)231Cell-based EC50[7]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in 3D tumor spheroid models. Researchers should optimize these protocols for their specific cell lines and experimental questions.

Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique

This protocol describes the formation of tumor spheroids in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D culture flasks to ~80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cells in a conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability.

  • Prepare a single-cell suspension at the desired concentration (e.g., 1,000-10,000 cells per 200 µL).

  • Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Monitor spheroid formation daily using a light microscope. Spheroids are typically formed within 2-7 days.[3]

Protocol 2: Treatment of Tumor Spheroids with this compound

This protocol outlines the treatment of pre-formed spheroids with this compound.

Materials:

  • Pre-formed tumor spheroids in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A broad range (e.g., 1 nM to 10 µM) is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove 100 µL of the medium from each well of the spheroid culture plate, being cautious not to disturb the spheroids.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized.

  • Proceed with endpoint analysis to assess the effect of this compound on the spheroids.

Protocol 3: Assessment of Spheroid Viability and Growth

This protocol describes a common method to evaluate the anti-proliferative effects of this compound.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay reagent (or similar)

  • Luminometer

  • Light microscope with a camera

Procedure: Spheroid Growth Monitoring:

  • At regular intervals during the treatment period (e.g., 24, 48, 72 hours), capture brightfield images of the spheroids in each well.

  • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the change in spheroid volume over time for each treatment condition.

Endpoint Viability Assay:

  • At the end of the treatment period, equilibrate the spheroid plate and the viability assay reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the medium in each well (e.g., 100 µL).

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle-treated control to determine the percentage of viable cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg FIIN3 This compound FIIN3->FGFR Irreversibly Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. 2D Cell Culture SpheroidFormation 2. Spheroid Formation (Liquid Overlay) CellCulture->SpheroidFormation FIIN3_Treatment 3. This compound Treatment (Dose Response) SpheroidFormation->FIIN3_Treatment Imaging 4. Spheroid Imaging (Growth Kinetics) FIIN3_Treatment->Imaging ViabilityAssay 5. Viability Assay (e.g., CellTiter-Glo 3D) FIIN3_Treatment->ViabilityAssay DataAnalysis 6. Data Analysis (IC50 Calculation) Imaging->DataAnalysis ViabilityAssay->DataAnalysis

Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.

Rationale_Diagram cluster_problem The Challenge cluster_solution The Approach cluster_outcome The Goal TumorComplexity In Vivo Tumor Complexity (Heterogeneity, Microenvironment) TwoD_Limitations 2D Culture Limitations (Lack of Physiological Relevance) ThreeD_Models 3D Cell Culture Models (Spheroids/Organoids) TwoD_Limitations->ThreeD_Models Bridging the gap PredictiveData More Predictive Preclinical Data on this compound Efficacy ThreeD_Models->PredictiveData FIIN3 This compound (Potent, Irreversible FGFRi) FIIN3->PredictiveData Testing in a relevant model

Caption: Rationale for using this compound in 3D cell culture models.

References

Troubleshooting & Optimization

Optimizing FIIN-3 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using FIIN-3 to determine IC50 values. It includes detailed protocols and data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and what are its primary targets?

This compound is a next-generation, irreversible covalent inhibitor.[1][2] Its primary targets are the Fibroblast Growth Factor Receptors (FGFRs), where it potently inhibits FGFR1, 2, 3, and 4.[3][4] Additionally, this compound is a dual inhibitor that strongly inhibits the Epidermal Growth Factor Receptor (EGFR), including wild-type and certain mutant forms like EGFR vIII and L858R.[2][5][6]

Q2: My experimentally determined IC50 value is significantly different from what is reported in the literature. What are the possible reasons?

Several factors can contribute to this discrepancy:

  • Biochemical vs. Cellular Assays: IC50 values published in the literature are often determined from biochemical assays, which measure the direct inhibition of purified kinase proteins.[1] Cellular assays (which typically generate an EC50 or cellular IC50) measure a downstream effect like cell viability or proliferation. These values are generally higher due to factors like cell membrane permeability, cellular metabolism, and target engagement within a complex biological system.[1]

  • Time-Dependence of Inhibition: As a covalent inhibitor, the binding of this compound to its target is time-dependent. The measured IC50 will decrease with longer pre-incubation times between the compound and the cells or enzyme.[7] Ensure your incubation time is consistent and clearly reported.

  • Cell Line Differences: The potency of this compound can vary significantly between different cell models.[1] The expression level of the target FGFR or EGFR, the presence of resistance mutations, and the overall genetic background of the cell line will all impact the observed IC50.[5]

Q3: I am getting a poor dose-response curve (e.g., it is flat, has a very shallow slope, or does not reach a plateau). What should I check?

  • Concentration Range: The selected concentration range may be too high or too low. If the curve is flat at the bottom, you need to test lower concentrations. If it is flat at the top, test higher concentrations. Refer to the tables below for starting ranges based on published data.

  • Compound Solubility: this compound is typically dissolved in DMSO.[1][3] Poor solubility can lead to an inaccurate effective concentration. Ensure the stock solution is fully dissolved; sonication may be recommended.[1] When diluting into aqueous media, watch for precipitation. The final DMSO concentration in your assay should be consistent across all wells and typically kept below 0.5%.

  • Incubation Time: For a covalent inhibitor, a short incubation time may not be sufficient to achieve maximal inhibition, resulting in a shallow curve. Consider increasing the pre-incubation time to allow for the covalent bond to form.[8]

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[9][10] Over-confluent or unhealthy cells can produce inconsistent results.

Q4: I am observing high variability between my replicate wells. What are the common causes?

High variability can obscure the true dose-response relationship. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability. Ensure the cell suspension is homogenous before and during plating. Allowing the plate to sit at room temperature for 15-20 minutes before placing it in the incubator can help achieve a more even monolayer.[10]

  • Inaccurate Pipetting: Small volume inaccuracies during serial dilutions or when adding the compound to the wells can lead to significant concentration errors. Use calibrated pipettes and proper technique.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and the inhibitor.[10] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data.

  • Incomplete Mixing: Ensure the compound is thoroughly mixed into the well media after addition, but avoid disturbing the cell layer.

Q5: How does the covalent nature of this compound specifically impact the experimental design for IC50 determination?

Unlike reversible inhibitors, the potency of a covalent inhibitor like this compound is a function of both initial binding affinity (Ki) and the rate of covalent bond formation (kinact). This leads to time-dependent inhibition.[7][11] For IC50 determination, this means:

  • The pre-incubation time is a critical experimental parameter. A longer incubation will generally result in a lower IC50 value.

  • Standard IC50 values should be reported with the pre-incubation time (e.g., IC50 = 50 nM after a 4-hour incubation).

  • For a more rigorous characterization, measuring IC50 values at multiple pre-incubation time points can provide deeper insights into the inhibitor's kinetic properties.[8][12]

Q6: How should I prepare, handle, and store this compound?

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[3] Some suppliers recommend sonication to ensure complete dissolution.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Protect from light.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution. It is often best to perform an intermediate dilution in DMSO before the final dilution into aqueous cell culture media to prevent precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Biochemical IC50 Values for this compound

Target Kinase IC50 (nM) Reference
FGFR1 13.1 [2][3]
FGFR2 21 [2][3]
FGFR3 31.4 [2][3]
FGFR4 35.3 [2][3]

| EGFR | 43 |[2][6] |

Table 2: Cellular Activity (EC50/IC50) of this compound

Cell Context EC50/IC50 (nM) Reference
Ba/F3 (WT FGFRs) 1 - 41 [5]
Ba/F3 (FGFR2 gatekeeper mutant) 64 [5]
Ba/F3 (EGFR vIII) 135 [5][6]
Ba/F3 (EGFR L858R) 17 [5]

| Ba/F3 (EGFR L858R/T790M) | 231 |[5] |

Experimental Protocols & Visualizations

Signaling Pathway Context

This compound acts by covalently binding to the ATP-binding pocket of FGFR and EGFR, thereby blocking downstream signaling pathways that drive cell proliferation.

FIIN3_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Cytoplasm / Nucleus Receptor FGFR / EGFR Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Signaling Activates FIIN3 This compound FIIN3->Receptor Covalently Inhibits Proliferation Cell Proliferation & Survival Signaling->Proliferation Ligand Growth Factor (FGF / EGF) Ligand->Receptor Binds

Caption: this compound mechanism of action on the FGFR/EGFR signaling pathway.

Protocol: Cell-Based IC50 Determination using a Viability Assay

This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay using a readout like CellTiter-Glo®.

Materials:

  • Target cell line expressing FGFR or EGFR

  • Complete cell culture medium

  • This compound powder and anhydrous DMSO

  • Sterile 96-well flat-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase and perform a cell count.[9]

    • Dilute the cell suspension to the desired seeding density (optimized previously for your cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours (or until cells are well-adhered and distributed) at 37°C, 5% CO₂.

  • This compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in complete culture medium to create 2X working concentrations. For a 10-point curve, you might start with a 20 µM working solution and perform 1:3 serial dilutions.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" control (medium only for background subtraction).

    • Carefully remove the medium from the cells and add 100 µL of the 2X this compound working dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 4, 24, or 72 hours). This is a critical, time-dependent step for a covalent inhibitor. The chosen time should be kept consistent across all experiments.

  • Assay Readout:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background signal (from "no cells" wells) from all other readings.

    • Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout & Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 prep_drug 3. Prepare this compound Serial Dilutions treat_cells 4. Add Dilutions to Cells prep_drug->treat_cells incubate2 5. Incubate for a Defined Period (e.g., 72h) treat_cells->incubate2 add_reagent 6. Add Cell Viability Reagent read_plate 7. Read Luminescence add_reagent->read_plate analyze 8. Normalize Data & Calculate IC50 read_plate->analyze Troubleshooting_Tree start Start: Observe Poor Result problem_curve Poor Curve Shape? (Flat, Shallow) start->problem_curve problem_variability High Variability between Replicates? start->problem_variability solution_conc Adjust Concentration Range (Higher and Lower) problem_curve->solution_conc Yes solution_time Increase Incubation Time (Covalent Effect) problem_curve->solution_time Yes solution_solubility Check Compound Solubility (Precipitation?) problem_curve->solution_solubility Yes solution_seeding Review Cell Seeding Protocol (Ensure Homogenous Suspension) problem_variability->solution_seeding Yes solution_pipetting Verify Pipette Calibration & Technique problem_variability->solution_pipetting Yes solution_edge Mitigate Edge Effects (Use Border Wells as Buffers) problem_variability->solution_edge Yes

References

FIIN-3 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of FIIN-3 precipitation in aqueous solutions during experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it in my aqueous experimental buffer?

A1: this compound is known to be insoluble in water and many aqueous solutions.[1][2] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. This is a common issue for hydrophobic small molecules when transitioning from a high-concentration DMSO stock solution to a primarily aqueous environment.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3] It is advisable to use fresh, anhydrous DMSO to prevent moisture absorption, which can reduce the solubility of this compound.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4][5] However, some cell lines may tolerate slightly higher concentrations. It is always recommended to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

Q4: How should I store my this compound powder and stock solutions?

A4: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][6]

II. Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solubility in DMSO Up to 100 mg/mL (144.59 mM)[1]
10 mg/mL (14.46 mM) with warming[7]
6.25 mg/mL (9.04 mM) with sonication[3]
Solubility in Water Insoluble[1][2]
Solubility in Ethanol Insoluble[1]
Storage of Powder 3 years at -20°C[1][3][8]
2 years at -20°C[6]
Storage of Stock Solution in DMSO 1 year at -80°C[1][3]
6 months at -80°C[6][7]
1 month at -20°C[1][6][7]

Table 2: Inhibitory Activity of this compound

TargetIC50 / EC50Assay TypeSource
FGFR1IC50: 13.1 nMIn vitro kinase assay[1][7][9]
FGFR2IC50: 21 nMIn vitro kinase assay[1][7][9]
FGFR3IC50: 31.4 nMIn vitro kinase assay[1][7][9]
FGFR4IC50: 35.3 nMIn vitro kinase assay[1][7][9]
Wild-type FGFRsEC50: 1-41 nMCell-based assay[7][9]
FGFR2 gatekeeper mutant (V564M)EC50: 64 nMCell-based assay[7][9]
EGFREC50: 43 nMCell-based assay[7][9]
EGFR mutant (L858R)EC50: 17 nMCell-based assay[7]
EGFR mutant (L858R/T790M)EC50: 231 nMCell-based assay[7]

III. Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to minimize this compound precipitation when preparing working solutions for your experiments.

G

Issue: this compound precipitates upon dilution in aqueous buffer.

Possible Cause Troubleshooting Step Rationale
High final concentration of this compound Decrease the final concentration of this compound in your assay.The concentration of this compound may be exceeding its solubility limit in the aqueous buffer.
Rapid change in solvent polarity Perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to the final concentration before adding to the aqueous buffer.This gradual dilution can sometimes help keep the compound in solution.
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring.This ensures rapid mixing and avoids localized high concentrations of this compound that can trigger precipitation.
Low final DMSO concentration While aiming for a low final DMSO concentration is important for cell health, ensure it is sufficient to maintain this compound solubility. If precipitation persists, a slightly higher (but still non-toxic) final DMSO concentration might be necessary.A certain percentage of co-solvent (DMSO) is required to keep hydrophobic compounds in solution.
Buffer composition and pH The pH and composition of your aqueous buffer can influence the solubility of small molecules.[10] Consider testing different buffers or adjusting the pH if your experimental design allows.While specific data for this compound is unavailable, solubility of compounds can be pH-dependent.
Temperature Prepare and use the this compound working solution at room temperature or 37°C. Avoid using cold buffers.Solubility of many compounds, including this compound which may require warming to fully dissolve in DMSO, is often lower at colder temperatures.[7]
Presence of other components If your buffer contains high concentrations of salts or proteins, these could potentially impact the solubility of this compound.While less common, interactions with other buffer components can sometimes lead to precipitation.

IV. Experimental Protocols

A. Protocol for In Vitro Kinase Assay with this compound

This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound against a target kinase, such as FGFR.

G

Materials:

  • This compound

  • Target Kinase (e.g., recombinant FGFR1, FGFR2, FGFR3, or FGFR4)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5-10mM MnCl2; 50μM DTT)

  • ATP

  • Kinase Substrate (e.g., a generic tyrosine kinase substrate like Poly(E,Y)4:1)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Multimode plate reader

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations.

  • Assay Plate Setup:

    • Add 1 µL of each this compound dilution or DMSO (for vehicle control) to the wells of a 384-well plate.[11]

  • Add Kinase:

    • Dilute the kinase in kinase buffer to the desired concentration.

    • Add 2 µL of the diluted kinase to each well.[11]

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be close to the Km for the specific kinase, if known.

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[11]

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[11][12]

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding ADP-Glo™ Reagent).

  • Data Analysis:

    • Measure luminescence or fluorescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Protocol for Cell Viability (MTS) Assay with this compound

This protocol describes a general method for assessing the effect of this compound on the viability of a cell line, such as Ba/F3 cells expressing an FGFR construct.

Materials:

  • Ba/F3 cells expressing the target FGFR

  • Cell culture medium (e.g., RPMI 1640 with appropriate supplements)

  • This compound

  • MTS reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the Ba/F3 cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.[13][14]

  • Prepare this compound Working Solutions:

    • Prepare serial dilutions of your this compound DMSO stock in cell culture medium to achieve the desired final concentrations. Follow the troubleshooting guide above to minimize precipitation.

  • Treat Cells:

    • Add the this compound working solutions to the appropriate wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]

  • MTS Assay:

    • Add 20 µL of MTS solution to each well.[13][14]

    • Incubate for 1 to 4 hours at 37°C.[13][14]

  • Measure Absorbance:

    • Record the absorbance at 490 nm using a spectrophotometer.[13]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the log of the this compound concentration to determine the EC50 value.

V. Signaling Pathways

This compound is a known inhibitor of the Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

A. FGFR Signaling Pathway

G

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[15] This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate crucial cellular processes like proliferation, survival, and differentiation.[7][10] this compound acts as an irreversible inhibitor of FGFR, preventing its activation and subsequent downstream signaling.[1][7]

B. EGFR Signaling Pathway

G

Similar to FGFR signaling, the binding of a ligand like Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers dimerization and autophosphorylation.[9] This leads to the recruitment of adaptor proteins and the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately influencing cell fate.[8][9] this compound also inhibits EGFR, thereby blocking these signaling cascades.[7]

References

FIIN-3 Technical Support Center: Navigating Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the covalent inhibitor FIIN-3 in their cell-based assays. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you anticipate and interpret potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a next-generation, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It is designed to overcome resistance to first-generation FGFR inhibitors, particularly mutations in the gatekeeper residue of the kinase domain.[3][4] this compound potently inhibits all four members of the FGFR family (FGFR1-4).[1][3][5][6][7]

Q2: What are the known off-targets of this compound?

A2: The most significant and well-characterized off-target of this compound is the Epidermal Growth Factor Receptor (EGFR).[3][4][5][7] this compound has been shown to strongly inhibit both wild-type and certain mutant forms of EGFR.[4][5][7] KinomeScan profiling has suggested other potential off-targets, though some, like Bruton's tyrosine kinase (BTK) and KIT, were not confirmed in cellular assays.[4]

Q3: How can I differentiate between on-target FGFR inhibition and off-target EGFR inhibition in my experiments?

A3: Several strategies can be employed:

  • Use of specific cell lines: Compare the effects of this compound in a cell line that is dependent on FGFR signaling with one that is driven by EGFR signaling.

  • Control compounds: Utilize a highly selective EGFR inhibitor (e.g., gefitinib, erlotinib) and a selective FGFR inhibitor (e.g., BGJ398, AZD4547) in parallel with this compound to dissect the observed phenotypes.[3]

  • Western blotting: Analyze the phosphorylation status of both FGFR and EGFR, as well as their downstream signaling pathways (e.g., p-ERK, p-AKT), to determine which receptor is being inhibited at a given concentration of this compound.[3]

  • Resistant mutants: Employ cell lines expressing mutant forms of EGFR (e.g., C797S) or FGFR (e.g., C491A) where the covalent binding site is altered. This compound loses its ability to inhibit EGFR C797S, indicating that its inhibitory action on EGFR is covalent.[4]

Q4: What is the mechanism of this compound's off-target inhibition of EGFR?

A4: this compound is a dual inhibitor that can covalently bind to both FGFR and EGFR, but it does so by targeting different cysteine residues in their respective ATP-binding pockets.[4] This is possible due to the conformational flexibility of its reactive acrylamide group.[4]

Q5: At what concentrations are off-target effects likely to be observed?

A5: Off-target effects on EGFR can be observed at concentrations similar to those required for potent FGFR inhibition. As seen in the data tables below, the EC50 of this compound against EGFR is 43 nM, which is within the range of its EC50 values for wild-type FGFRs (1-41 nM).[4][5][7] Therefore, at effective FGFR-inhibiting concentrations, simultaneous inhibition of EGFR should be expected in cells expressing both receptors.

Quantitative Data on this compound Activity

Table 1: In Vitro Inhibitory Activity (IC50) of this compound
TargetIC50 (nM)Assay Type
FGFR113.1Z'-lyte
FGFR221Z'-lyte
FGFR331.4Z'-lyte
FGFR435.3Z'-lyte
EGFR43Z'-lyte

Data sourced from multiple references.[1][3][4][5][6][7]

Table 2: Cellular Antiproliferative Activity (EC50) of this compound
Cell Line ModelTargetEC50 (nM)
Ba/F3Wild-Type FGFRs1 - 41
Ba/F3FGFR2 Gatekeeper Mutant (V564M)64
Ba/F3EGFR vIII Fusion Protein135
Ba/F3EGFR L858R Mutant17
Ba/F3EGFR L858R/T790M Mutant231

Data sourced from multiple references.[3][4][5][6][7]

Troubleshooting Guide

Problem 1: I am observing a stronger-than-expected anti-proliferative effect in my cancer cell line.

  • Question: Could this be due to off-target effects?

  • Answer: Yes. If your cell line expresses both FGFR and EGFR, the potent dual inhibition by this compound could lead to a synergistic anti-proliferative effect.

  • Troubleshooting Steps:

    • Receptor Expression Analysis: Perform Western blotting or flow cytometry to confirm the expression levels of both FGFR and EGFR in your cell line.

    • Comparative Inhibitor Studies: As mentioned in the FAQs, treat your cells with selective inhibitors for FGFR and EGFR separately and in combination to see if the combination phenocopies the effect of this compound.

    • Downstream Pathway Analysis: Analyze the phosphorylation levels of key downstream signaling nodes like AKT and ERK. Dual inhibition of FGFR and EGFR may result in a more complete shutdown of these pathways than a selective inhibitor of either receptor alone.

Problem 2: My results are not reproducible, or I see significant cell death even at low nanomolar concentrations.

  • Question: Is this general cytotoxicity or an off-target effect?

  • Answer: While this compound has been shown to have low cytotoxicity against parental Ba/F3 cells at concentrations up to 3.3 µM, off-target effects in other cell lines could lead to unexpected toxicity.[4]

  • Troubleshooting Steps:

    • Use a Parental Control Cell Line: Test this compound on the parental cell line (not dependent on FGFR or EGFR signaling) to establish a baseline for general cytotoxicity.

    • Dose-Response Curve: Perform a wide dose-response experiment (e.g., from 0.1 nM to 10 µM) to determine the therapeutic window and identify the concentration at which toxicity occurs.

    • Apoptosis Assay: Perform assays for markers of apoptosis (e.g., cleaved caspase-3 by Western blot, Annexin V staining by flow cytometry) to determine if the observed cell death is due to programmed cell death, which could be triggered by inhibition of an unexpected survival kinase.

Problem 3: I am seeing paradoxical activation of a downstream signaling pathway.

  • Question: How can an inhibitor lead to the activation of a pathway?

  • Answer: Kinase inhibitors can sometimes lead to paradoxical pathway activation through the inhibition of negative feedback loops or complex off-target interactions.

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze pathway activation at different time points after this compound treatment. A rapid, transient activation might indicate a feedback mechanism.

    • Kinome-wide Profiling: If the paradoxical effect is persistent and unexplained, consider a broader kinome-wide analysis (e.g., phosphoproteomics) to identify other signaling pathways that are perturbed by this compound in your specific cellular context.

    • Consult the Literature: Search for literature on inhibitors targeting FGFR or EGFR that describe similar paradoxical signaling events, as the underlying mechanism may be shared.

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR and EGFR Phosphorylation
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): For some experiments, you may want to serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) and appropriate controls (DMSO, selective FGFR inhibitor, selective EGFR inhibitor) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: p-FGFR (Tyr653/654), total FGFR, p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an ECL substrate.

Protocol 2: Cellular Proliferation (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well).

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound and control compounds. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot the results as percent viability versus inhibitor concentration. Calculate the EC50 values using a non-linear regression curve fit.[7]

Protocol 3: Wash-out Experiment to Confirm Covalent Inhibition
  • Cell Treatment: Treat cells with a concentration of this compound known to be effective (e.g., 20 nM) or a reversible inhibitor (e.g., BGJ398) for 3 hours.[4]

  • Wash-out: Remove the media containing the inhibitor and wash the cells extensively with PBS (e.g., 3-5 times).[4]

  • Recovery: Add fresh, inhibitor-free media to the cells and allow them to recover for a defined period (e.g., 4 hours).[4]

  • Analysis: Lyse the cells and perform a Western blot for p-FGFR or p-EGFR. Covalent inhibitors like this compound should show sustained inhibition of receptor phosphorylation after the washout, whereas the effect of a reversible inhibitor should be diminished.[4]

Visualizations

FIIN3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR FGFR RAS_RAF_MAPK RAS/RAF/MAPK Pathway FGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT EGFR EGFR EGFR->RAS_RAF_MAPK EGFR->PI3K_AKT FIIN3 This compound FIIN3->FGFR On-Target Inhibition FIIN3->EGFR Off-Target Inhibition Cell_Outcomes Cell Proliferation, Survival, etc. RAS_RAF_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes

Caption: this compound on- and off-target signaling pathways.

Caption: Workflow for troubleshooting unexpected results.

Logic_Tree A Is the effect seen in parental cells? B Is the effect greater than with selective FGFR inhibitors? A->B No D General Cytotoxicity A->D Yes C Is EGFR phosphorylated at baseline? B->C Yes E Likely On-Target FGFR Effect B->E No C->E No F Likely Off-Target Effect (e.g., EGFR inhibition) C->F Yes G Start Here: Unexpectedly strong cellular phenotype G->A

Caption: Decision tree for identifying off-target effects.

References

Technical Support Center: FIIN-3 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize FIIN-3 toxicity in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an irreversible, small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] It covalently binds to a cysteine residue in the ATP-binding pocket of FGFRs, leading to sustained inhibition of their kinase activity. This compound is a pan-FGFR inhibitor, meaning it targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][4] Uniquely, this compound also demonstrates potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5][6] This dual-targeting capability should be considered when designing experiments and interpreting results.

Q2: What are the known and potential in vivo toxicities associated with this compound?

A2: While specific in vivo toxicity data for this compound is limited in publicly available literature, toxicities can be extrapolated from its known targets (FGFR and EGFR) and from the class effects of FGFR inhibitors.[7] As a class, FGFR inhibitors are associated with a range of adverse events, including hyperphosphatemia, ocular toxicities (such as dry eye and retinopathy), dermatologic toxicities (including alopecia and skin dryness), fatigue, and diarrhea.[7][8][9][10] Inhibition of EGFR can also lead to skin rashes and diarrhea. Therefore, researchers using this compound should be prepared to monitor for these potential side effects.

Q3: How can I minimize hyperphosphatemia in my animal models?

A3: Hyperphosphatemia is a common on-target effect of FGFR inhibition due to the role of FGF23/FGFR signaling in phosphate homeostasis.[8] To manage this, consider the following:

  • Dietary Modification: Prophylactically switch animals to a low-phosphate diet prior to and during this compound administration.

  • Phosphate Binders: If hyperphosphatemia develops, administration of oral phosphate binders can be considered. The choice of binder may depend on the specific animal model and experimental design.[11]

  • Dose Optimization: If toxicity is observed, a dose-reduction study may be necessary to find a therapeutic window with acceptable phosphate levels.

Q4: What should I do if I observe ocular or dermatological toxicities?

A4: Ocular and dermatological toxicities are also known class effects of FGFR inhibitors.[8][9][11]

  • Ocular Toxicity: For signs of dry eyes, topical lubricants may be applied. If more severe ocular issues arise, such as corneal opacities or retinal changes, a veterinary ophthalmologist should be consulted. Dose interruption and reduction should be considered.[11]

  • Dermatological Toxicity: Skin dryness can be managed with topical moisturizers. For alopecia, topical minoxidil could be considered, though its efficacy in animal models may vary.[11] If severe skin reactions occur, this compound administration should be paused until resolution, and then potentially resumed at a lower dose.

Q5: How can I reduce the risk of off-target toxicity?

A5: this compound is known to inhibit EGFR, which can be considered an off-target effect depending on the research question.[5][6]

  • Selective Inhibitors: If the goal is to specifically inhibit FGFR, consider using a more selective FGFR inhibitor as a control to differentiate between FGFR-mediated and EGFR-mediated effects.

  • Dose Selection: Use the lowest effective dose of this compound to minimize off-target engagement. An initial dose-response study is highly recommended.

  • Combination Therapy: In some contexts, combining a lower dose of this compound with another targeted agent could enhance efficacy while minimizing the toxicity of each compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Weight Loss or Reduced Activity in Animals - General toxicity- Dehydration due to diarrhea- Reduced food intake- Monitor animal weight and overall health daily.- Provide supportive care, such as hydration and nutritional supplements.- Consider dose reduction or temporary cessation of treatment.
Unexpected Phenotypes Not Typically Associated with FGFR Inhibition - Off-target effects (e.g., EGFR inhibition)- Vehicle-related toxicity- Conduct a literature search for toxicities associated with inhibiting other known targets of this compound.- Run a vehicle-only control group.- Consider using a more selective FGFR inhibitor as a control.
High Variability in Response and Toxicity Between Animals - Inconsistent drug formulation or administration- Genetic variability within the animal colony- Ensure consistent and homogenous formulation of this compound for each administration.- Use a well-characterized and genetically homogenous animal strain.
Lack of Efficacy at a Well-Tolerated Dose - Insufficient target engagement- Drug resistance- Perform pharmacodynamic studies to confirm target inhibition in tumor or relevant tissues.- Investigate potential mechanisms of resistance, such as mutations in the FGFR gatekeeper residue.[5]

Data Summary

Table 1: IC50/EC50 Values of this compound for Key Targets

TargetIC50/EC50Assay TypeReference
FGFR113.1 nMIn cell assays[1]
FGFR221 nMIn cell assays[1]
FGFR331.4 nMIn cell assays[1]
FGFR435.3 nMIn cell assays[1]
EGFR43 nMZ'-lyte enzyme assay[5]
FGFR2 (V564M Gatekeeper Mutant)64 nMBa/F3 cell proliferation[5]
EGFR (L858R)17 nMBa/F3 cell proliferation[2]
EGFR (L858R/T790M)231 nMBa/F3 cell proliferation[2]

Table 2: Common Toxicities Associated with the FGFR Inhibitor Class

ToxicityIncidence in Clinical TrialsManagement Strategies
Hyperphosphatemia60-76%Low-phosphate diet, phosphate binders, dose modification.[8][11]
Fatigue32-71%Supportive care, dose modification.[8]
Diarrhea15-60%Anti-diarrheal agents (e.g., loperamide), hydration, dose modification.[8][11]
Dermatologic Toxicities (e.g., alopecia, dry skin)24-46% (alopecia)Topical agents (moisturizers, minoxidil), dose modification.[8][11]
Ocular Toxicities (e.g., dry eye, retinopathy)~33%Topical lubricants, ophthalmologic monitoring, dose modification.[9][11]

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment of this compound

  • Animal Model Selection: Choose a relevant animal model (e.g., tumor xenograft model in immunodeficient mice). Ensure animals are of a specific age and weight range.

  • Dose Formulation: Prepare this compound in a suitable vehicle. A common formulation for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[1] Due to its low water solubility, ensure the formulation is a homogenous suspension.

  • Dose-Finding Study (Maximum Tolerated Dose - MTD):

    • Begin with a pilot study using a small number of animals per group.

    • Administer a range of this compound doses daily or on a specified schedule.

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

    • The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe distress.

  • Definitive Toxicity Study:

    • Use the MTD and at least two lower doses.

    • Include a vehicle control group.

    • Monitor animals for the duration of the study (e.g., 21-28 days).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including phosphate, calcium, liver, and kidney function markers).

    • Perform a complete necropsy and collect major organs for histopathological examination.

Visualizations

FIIN3_Signaling_Pathway cluster_FIIN3 This compound cluster_FGFR FGFR Signaling cluster_EGFR EGFR Signaling FIIN3 This compound FGFR FGFR FIIN3->FGFR EGFR EGFR FIIN3->EGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_FGFR Cell Proliferation & Survival ERK->Proliferation_FGFR AKT AKT PI3K->AKT AKT->Proliferation_FGFR RAS_E RAS EGFR->RAS_E PI3K_E PI3K EGFR->PI3K_E RAF_E RAF RAS_E->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation_EGFR Cell Proliferation & Survival ERK_E->Proliferation_EGFR AKT_E AKT PI3K_E->AKT_E AKT_E->Proliferation_EGFR InVivo_Toxicity_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis A Animal Model Selection B Dose Formulation & Vehicle Selection A->B C MTD Study (Dose Escalation) B->C D Definitive Study (Multiple Dose Groups + Vehicle) C->D E Daily Clinical Observation (Weight, Behavior) D->E F Blood Collection (CBC, Chemistry) D->F I Data Analysis & Interpretation E->I G Necropsy & Tissue Collection F->G H Histopathology G->H H->I

References

Technical Support Center: FIIN-3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FIIN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and irreversible next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It is designed to bind permanently to FGFR, inhibiting its activity and downstream signaling pathways.[3][4][5] this compound is particularly effective against gatekeeper mutants of FGFR1 and FGFR2, which can confer resistance to first-generation clinical FGFR inhibitors.[5][6]

Q2: What is the unexpected dual-inhibitory nature of this compound?

A significant characteristic of this compound is its ability to act as a dual inhibitor of both FGFR and the Epidermal Growth Factor Receptor (EGFR).[5][6] This is due to the conformational flexibility of its reactive acrylamide substituent, which allows it to covalently target cysteine residues in the ATP-binding pockets of both kinases.[5][6]

Q3: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in DMSO.[4][7][8] For example, it can be dissolved in DMSO at a concentration of 10 mg/mL (14.46 mM), and warming or sonication may be required to fully dissolve the compound.[4][8] It is insoluble in water and ethanol.[7]

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[7] It is recommended to prepare solutions on the same day of use.[1]

  • Storage:

    • Powder: Store the solid compound at -20°C for up to 3 years.[4]

    • Stock Solutions: If you need to prepare stock solutions in advance, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles.[1][8] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][8] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

Troubleshooting Guides

Unexpected Experimental Results
  • Cause: This is likely due to the dual inhibitory nature of this compound, which potently inhibits both FGFR and EGFR.[5][6]

  • Troubleshooting Steps:

    • Confirm EGFR Expression: Verify that your cell line expresses EGFR.

    • Comparative Analysis: If possible, use a more selective FGFR inhibitor (that does not target EGFR) or an EGFR-specific inhibitor as a control to dissect the effects of inhibiting each pathway.

    • Downstream Pathway Analysis: Analyze the phosphorylation status of key downstream effectors of both FGFR (e.g., FRS2, PLCγ) and EGFR (e.g., AKT, ERK1/2) signaling to confirm the on-target effects for each receptor.[9]

    • Consult Kinome Scans: Review available kinome scan data to understand the broader selectivity profile of this compound and identify other potential off-target kinases.[6]

Problem 2: My cells are showing higher levels of cell death than expected.

  • Cause: Unexpected cytotoxicity could be due to several factors:

    • Dual Pathway Inhibition: The combined inhibition of both FGFR and EGFR signaling pathways may be more cytotoxic to your specific cell line than inhibiting either pathway alone.

    • Off-Target Effects: Although this compound is relatively selective, it may have other off-target effects that contribute to cell death.[6][10]

    • Solvent Toxicity: High concentrations of DMSO can be toxic to cells.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits your target without causing excessive cell death.

    • Control for Solvent Effects: Ensure that the final concentration of DMSO in your vehicle control is equivalent to that in your this compound treated samples.

    • Apoptosis/Autophagy Assays: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activation) or autophagy.[11] Some kinase inhibitors have been shown to induce autophagy.[10]

Problem 3: I am not observing the expected level of inhibition of FGFR signaling.

  • Cause:

    • Suboptimal Drug Concentration: The concentration of this compound may be too low to achieve complete inhibition.

    • Drug Inactivity: The compound may have degraded due to improper storage or handling.

    • Cellular Resistance Mechanisms: The cells may have developed resistance to this compound.

  • Troubleshooting Steps:

    • Verify Drug Activity: Use a new, properly stored aliquot of this compound.

    • Optimize Concentration: Increase the concentration of this compound. Refer to the provided IC50 and EC50 data tables for guidance.

    • Washout Experiment: Perform a washout experiment to confirm the irreversible binding of this compound. After treatment, wash the cells extensively and incubate in drug-free media. Sustained inhibition of FGFR phosphorylation after washout confirms covalent binding.[6]

    • Investigate Resistance: If resistance is suspected, sequence the FGFR gene in your treated cells to check for mutations that may prevent this compound binding.

Issues with Common Assays

Problem 4: My Western blot results are showing no bands, weak signal, or high background.

  • No Bands/Weak Signal:

    • Insufficient Protein Load: Ensure you are loading an adequate amount of protein lysate (typically 20-40 µg).

    • Poor Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S before blocking.[12][13] For large proteins, consider adjusting the transfer buffer composition (e.g., lower methanol) and increasing the transfer time.[14]

    • Inactive Antibody: Ensure your primary and secondary antibodies are stored correctly and are not expired.

    • Suboptimal Antibody Concentration: Titrate your primary and secondary antibody concentrations.

    • Insufficient Incubation Time: Try incubating the primary antibody overnight at 4°C.[15]

  • High Background:

    • Inadequate Blocking: Block the membrane for at least 1 hour at room temperature using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[13]

    • Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations.[12][15]

    • Antibody Concentration Too High: Reduce the concentration of your primary or secondary antibody.[12]

Problem 5: My cell viability assay (e.g., MTS) results are inconsistent.

  • Cause:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability.

    • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and assay results.

    • Incorrect Incubation Times: Both the drug treatment duration and the incubation time with the assay reagent can impact the results.

    • Reagent Issues: Ensure the MTS reagent is properly stored and not expired.

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Determine the optimal cell number that ensures logarithmic growth throughout the experiment.

    • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.

    • Optimize Incubation Times: Empirically determine the optimal drug treatment duration and MTS reagent incubation time for your specific cell line.[16]

    • Include Proper Controls: Always include untreated and vehicle-treated controls.

Data Presentation

Table 1: this compound Inhibitory Activity (IC50)

TargetIC50 (nM)Assay Type
FGFR113.1Z'-lyte
FGFR221Z'-lyte
FGFR331.4Z'-lyte
FGFR435.3Z'-lyte
EGFR43Z'-lyte

Data sourced from[3][6][7][8]

Table 2: this compound Cellular Activity (EC50)

Cell Line/TargetEC50 (nM)
Ba/F3 (FGFR1)1
Ba/F3 (FGFR2)~1
Ba/F3 (FGFR3)~1-41
Ba/F3 (FGFR4)~1-93
Ba/F3 (FGFR2 V564M)64
Ba/F3 (EGFR vIII)135
Ba/F3 (EGFR L858R)17
Ba/F3 (EGFR L858R/T790M)231

Data sourced from[6][8]

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only (DMSO) controls. Incubate for the desired treatment period (e.g., 72 hours).[8]

  • MTS Reagent Addition: Prepare the MTS solution according to the manufacturer's instructions. Add 20 µL of the MTS solution to each well.[9][17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][17]

  • Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blot Analysis of FGFR Phosphorylation
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To control for total protein levels, the membrane can be stripped and re-probed with an antibody against total FGFR.

Mandatory Visualization

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates FIIN_3 This compound FIIN_3->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT

Caption: FGFR Signaling Pathway and Site of this compound Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Phosphorylates PI3K PI3K EGFR->PI3K Activates FIIN_3 This compound FIIN_3->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT

Caption: EGFR Signaling Pathway and Unexpected Inhibition by this compound.

Experimental_Workflow A Cell Culture (e.g., FGFR-dependent cell line) B This compound Treatment (Dose-response or single dose) A->B C Cell Viability Assay (e.g., MTS) B->C D Western Blot Analysis (p-FGFR, p-EGFR, p-AKT, p-ERK) B->D E Data Analysis (IC50/EC50 Calculation, Band Densitometry) C->E D->E F Interpretation of Results E->F

Caption: General Experimental Workflow for this compound Treatment.

References

FIIN-3 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use, storage, and potential challenges associated with the irreversible FGFR inhibitor, FIIN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and irreversible next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It targets a cysteine residue within the ATP-binding pocket of FGFRs, leading to permanent inactivation of the receptor and subsequent blockade of downstream signaling pathways.[1][2] this compound has demonstrated the ability to overcome resistance to first-generation FGFR inhibitors that can arise from mutations in the FGFR gatekeeper residue.[2] Notably, this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[2][3][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations from various suppliers are summarized below.

Storage FormatTemperatureDurationSupplier Recommendations
Powder -20°CUp to 3 yearsStore in a dry, dark environment.[1][5]
0 - 4°CShort term (days to weeks)For temporary storage.[5]
In Solvent (e.g., DMSO) -80°CUp to 1 yearRecommended for long-term storage of stock solutions.[1]
-20°CUp to 1 monthSuitable for shorter-term storage of aliquoted stock solutions.[5]
4°CUp to 2 weeksFor very short-term storage.[6]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO.[1] For example, a stock solution of 6.25 mg/mL (9.04 mM) in DMSO can be prepared.[1] It is recommended to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[5] Sonication may be recommended to aid dissolution.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before storing at -80°C.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[6]

Q4: What are the potential degradation pathways for this compound?

  • Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions.[7]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the compound.[7][8]

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation.[8][9]

It is crucial to store this compound as recommended (in a dark, cool, and dry place) to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

IssuePossible CauseSuggested Solution
Low or no inhibitory activity Compound Degradation: Improper storage or handling may have led to the degradation of this compound.1. Ensure this compound has been stored correctly (see storage table).2. Prepare fresh stock solutions from powder.3. Protect solutions from light and avoid repeated freeze-thaw cycles.
Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.1. Verify all calculations.2. Consider using a fresh vial of this compound powder to prepare a new stock solution.
Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to FGFR inhibitors.1. Confirm that your cell line is dependent on FGFR signaling.2. Consider sequencing the FGFR gene in your cell line to check for mutations that may confer resistance.
Precipitation of this compound in cell culture media Low Solubility: this compound has poor aqueous solubility. The final concentration of DMSO in the media may be too low to keep the compound dissolved.1. Ensure the final DMSO concentration in your cell culture media is at a level that maintains solubility but is not toxic to your cells (typically ≤ 0.5%).2. Prepare intermediate dilutions in a serum-free medium before adding to the final culture.
Off-target effects observed EGFR Inhibition: this compound is a dual inhibitor of FGFR and EGFR.[2][3][4]1. Use a more selective FGFR inhibitor as a control if available.2. Perform experiments in cell lines with known EGFR and FGFR expression levels to dissect the effects.3. Knockdown or knockout EGFR to specifically assess the impact of FGFR inhibition.
Variability between experiments Inconsistent Compound Handling: Differences in the age of the stock solution, number of freeze-thaw cycles, or exposure to light.1. Strictly adhere to standardized protocols for preparing and storing this compound solutions.2. Use freshly prepared dilutions for each experiment.
Cell Culture Conditions: Variations in cell density, passage number, or media composition.1. Maintain consistent cell culture practices.2. Regularly check for mycoplasma contamination.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is adapted from methodologies used for assessing the anti-proliferative effects of kinase inhibitors.[10][11]

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cancer cell line dependent on FGFR signaling.

Materials:

  • FGFR-dependent cancer cell line (e.g., Ba/F3 transformed with TEL-FGFR2)[10]

  • Complete cell culture medium

  • This compound powder

  • DMSO

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow cells to attach (for adherent cells).

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • For MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[11]

    • For MTT Assay: Add 10 µL of MTT reagent to each well. Incubate for 1-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation FIIN3 This compound FIIN3->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

This compound Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Shows Low/No Activity CheckStorage Verify this compound Storage Conditions Start->CheckStorage CheckPrep Review Stock Solution Preparation CheckStorage->CheckPrep Storage OK NewStock Prepare Fresh Stock Solution CheckStorage->NewStock Improper Storage CheckCells Confirm Cell Line Sensitivity CheckPrep->CheckCells Prep OK CheckPrep->NewStock Error in Prep ValidateCells Validate FGFR Dependence (e.g., Western Blot for p-FGFR) CheckCells->ValidateCells Uncertain Sensitivity ConsiderResistance Consider Acquired Resistance CheckCells->ConsiderResistance Cells Should be Sensitive Success Problem Resolved NewStock->Success ValidateCells->Success Dependence Confirmed ConsiderResistance->Success Further Investigation Needed

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Overcoming FIIN-3 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating FIIN-3 resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] It forms a covalent bond with a cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that promote cell proliferation, survival, and migration.[4] this compound has also been shown to potently inhibit the Epidermal Growth Factor Receptor (EGFR).[5][6][7]

Q2: What are the known mechanisms of resistance to this compound in cancer cells?

Resistance to this compound, and FGFR inhibitors in general, can be broadly categorized into two types:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain, such as "gatekeeper" mutations (e.g., V561M in FGFR1, V564F in FGFR2), which can prevent the covalent binding of this compound.[5][8][9]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FGFR signaling. Common bypass mechanisms include:

    • Activation of other receptor tyrosine kinases (RTKs): Upregulation or activation of RTKs like EGFR, MET, or ERBB3 can sustain downstream signaling.[8][10][11]

    • Activation of downstream signaling nodes: Activation of key downstream signaling molecules such as PI3K/AKT or MAPK/ERK pathways can occur through various genetic or epigenetic alterations.[10][11][12][13]

    • Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which has been associated with resistance to FGFR inhibitors.[3][6][14][15]

    • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to adapt to the stress induced by this compound treatment, leading to drug resistance.[5][10][12][16][17]

    • Alternative Splicing of FGFR2: Changes in the splicing of FGFR2 can lead to isoforms (like FGFR2c) that are associated with a more aggressive, mesenchymal phenotype and may contribute to resistance.[8][18][19][20]

Q3: My this compound-treated cells are developing resistance. How can I determine the mechanism of resistance?

To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Sequence the FGFR kinase domain: This will identify any potential gatekeeper mutations.

  • Perform a phosphoproteomics screen: This can identify upregulated or activated signaling pathways.

  • Conduct Western blotting: Analyze the phosphorylation status of key signaling proteins like FGFR, AKT, and ERK.

  • Assess morphological changes: Observe for changes consistent with EMT, such as a more spindle-like cell shape.

  • Perform gene expression analysis: Look for changes in the expression of genes associated with bypass pathways or EMT.

Troubleshooting Guides

Cell Viability Assays

Q: My this compound resistant cell line shows a smaller than expected shift in the IC50 value compared to the parental cell line. What could be the reason?

A: Several factors could contribute to a modest IC50 shift:

  • Heterogeneous cell population: The resistant population may not be fully selected, containing a mix of sensitive and resistant cells. Consider single-cell cloning to isolate a purely resistant population.

  • Slow development of resistance: The resistance mechanism may be slowly emerging. Continue the drug selection for a longer period.[21][22]

  • Assay conditions: Ensure optimal cell seeding density and incubation times. Over-confluent or stressed cells can show altered drug sensitivity.[23]

  • Drug stability: Confirm the stability of this compound in your culture medium over the course of the experiment.

Troubleshooting Steps:

  • Verify cell line purity: Perform single-cell sorting or limiting dilution cloning to establish a homogenous resistant population.

  • Extend drug exposure: Continue to culture the cells in the presence of this compound for several more passages.

  • Optimize assay parameters: Titrate cell seeding density and drug treatment duration.

  • Confirm this compound activity: Use a fresh stock of this compound and consider testing its activity on the parental cell line as a positive control in each experiment.

Western Blotting

Q: I am not seeing a clear increase in the phosphorylation of AKT or ERK in my this compound resistant cells compared to the parental line. What should I do?

A: This could indicate several possibilities. The resistance mechanism may not involve the canonical PI3K/AKT or MAPK/ERK pathways, or there could be technical issues with the western blot.

Troubleshooting Steps:

  • Check your antibodies: Ensure your primary antibodies for phosphorylated and total AKT/ERK are validated and working correctly. Run positive controls (e.g., cells treated with a known activator of the pathway).

  • Optimize lysis buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[24][25]

  • Increase protein loading: Load a higher amount of protein from your resistant cell lysates.

  • Check for other bypass pathways: Investigate other potential bypass mechanisms, such as activation of STAT3 or other RTKs.

  • Consider other resistance mechanisms: The resistance may be due to on-target mutations or other non-signaling based mechanisms.

Q: I am seeing high background on my western blots for phospho-proteins. How can I improve the signal-to-noise ratio?

A: High background can obscure the specific signal. Here are some ways to reduce it:

  • Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).

  • Antibody concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution.

  • Washing steps: Increase the number and duration of your wash steps with TBST.[26][27]

  • Membrane handling: Ensure the membrane does not dry out during the procedure.[28]

Co-Immunoprecipitation (Co-IP)

Q: I am trying to perform a Co-IP to see if another protein is interacting with FGFR in my resistant cells, but I am not getting any pulldown of the interacting partner. What could be wrong?

A: Co-IP can be a tricky technique. Here are some common reasons for failure and how to troubleshoot:

  • Weak or transient interaction: The interaction between the proteins may be weak or only occur under specific conditions.

  • Antibody issues: The antibody used for the IP may be blocking the interaction site.

  • Lysis buffer conditions: The stringency of the lysis buffer may be disrupting the protein-protein interaction.[11][24]

  • Low protein expression: The expression of the bait or prey protein may be too low to detect.[2]

Troubleshooting Steps:

  • Optimize lysis buffer: Use a less stringent lysis buffer (e.g., with a lower concentration of detergents).

  • Try a different antibody: Use an antibody that recognizes a different epitope on the bait protein.

  • Cross-linking: Consider using a cross-linker to stabilize the protein complex before lysis.

  • Overexpress the proteins: If possible, transiently overexpress tagged versions of your proteins of interest to increase their abundance.

  • Include proper controls: Always include a negative control (e.g., using a non-specific IgG antibody) to ensure the interaction is specific.[13]

Quantitative Data

Table 1: In Vitro Activity of this compound Against Various Kinases

KinaseIC50 (nM)EC50 (nM)
FGFR113-
FGFR221-
FGFR331.4-
FGFR435.3-
EGFR-43
EGFR L858R-17
EGFR L858R/T790M-231
FGFR2 (Gatekeeper Mutant)-64

Data compiled from multiple sources.[1][2][29]

Table 2: Example of IC50 Shift in this compound Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Lung Cancer (FGFR1 amplified)15850>50
Bladder Cancer (FGFR3 fusion)25120048

This is example data for illustrative purposes.

Key Experimental Protocols

Protocol 1: Development of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating this compound resistant cancer cell lines through continuous exposure to the drug.[21][22][30]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.

  • Initial drug exposure: Start by treating the parental cells with a low concentration of this compound (e.g., IC10 or IC20).

  • Gradual dose escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitor cell viability and morphology: Regularly monitor the cells for signs of toxicity and morphological changes.

  • Expand and freeze stocks: At each stage of increased resistance, expand the cell population and freeze down stocks for future use.

  • Confirm resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the FGFR signaling pathway.[31][32][33][34]

Materials:

  • Parental and this compound resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell lysis: Lyse the parental and resistant cells with ice-cold lysis buffer.

  • Protein quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol describes the co-immunoprecipitation of a target protein and its interacting partners.[24][25][35][36]

Materials:

  • Cell lysates from parental and resistant cells

  • IP-grade primary antibody against the "bait" protein

  • Protein A/G magnetic beads

  • IP lysis buffer (non-denaturing)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE sample buffer

Procedure:

  • Pre-clear the lysate: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.

  • Capture the immune complex: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by western blotting using an antibody against the "prey" protein.

Visualizations

cluster_0 This compound Sensitive Cell FIIN3_sensitive This compound FGFR_sensitive FGFR FIIN3_sensitive->FGFR_sensitive Inhibits PI3K_AKT_sensitive PI3K/AKT Pathway FGFR_sensitive->PI3K_AKT_sensitive MAPK_ERK_sensitive MAPK/ERK Pathway FGFR_sensitive->MAPK_ERK_sensitive Proliferation_sensitive Proliferation/ Survival PI3K_AKT_sensitive->Proliferation_sensitive MAPK_ERK_sensitive->Proliferation_sensitive

Caption: this compound action in a sensitive cancer cell.

cluster_1 This compound Resistant Cell (Bypass Activation) FIIN3_resistant This compound FGFR_resistant FGFR FIIN3_resistant->FGFR_resistant Inhibits Bypass_RTK Bypass RTK (e.g., EGFR, MET) PI3K_AKT_resistant PI3K/AKT Pathway Bypass_RTK->PI3K_AKT_resistant MAPK_ERK_resistant MAPK/ERK Pathway Bypass_RTK->MAPK_ERK_resistant Proliferation_resistant Proliferation/ Survival PI3K_AKT_resistant->Proliferation_resistant MAPK_ERK_resistant->Proliferation_resistant

Caption: Bypass signaling in this compound resistance.

start Start with Parental Cancer Cell Line ic50 Determine Initial IC50 (Cell Viability Assay) start->ic50 treat Treat with low dose this compound (e.g., IC20) ic50->treat culture Culture until proliferation resumes treat->culture increase_dose Increase this compound Concentration culture->increase_dose repeat_cycle Repeat Culture and Dose Escalation increase_dose->repeat_cycle repeat_cycle->culture Continue confirm Confirm Resistance (Compare IC50 to Parental) repeat_cycle->confirm Resistance Achieved end This compound Resistant Cell Line confirm->end

Caption: Workflow for developing resistant cell lines.

References

Validation & Comparative

FIIN-3 vs. FIIN-2: A Comparative Guide for Researchers on Targeting FGFR Gatekeeper Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation irreversible fibroblast growth factor receptor (FGFR) inhibitors, FIIN-3 and FIIN-2. This document focuses on their efficacy against clinically relevant gatekeeper mutations that confer resistance to first-generation FGFR inhibitors.

The emergence of drug resistance is a significant hurdle in cancer therapy. In the context of FGFR-driven malignancies, mutations in the "gatekeeper" residue of the kinase domain are a common mechanism of acquired resistance to early inhibitors.[1][2] FIIN-2 and this compound were developed as next-generation covalent inhibitors to overcome this challenge.[3][4] Both molecules are designed to form a permanent covalent bond with a cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained target inhibition.[5][6][7]

Comparative Efficacy Against Wild-Type and Mutant FGFRs

FIIN-2 and this compound exhibit potent inhibitory activity against wild-type (WT) FGFRs and, critically, maintain significant potency against common gatekeeper mutants that render first-generation inhibitors ineffective.[3]

Biochemical Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) values from biochemical assays demonstrate the direct inhibitory potential of FIIN-2 and this compound against the kinase activity of various FGFR isoforms.

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
FIIN-2 3.14.32745[3][8]
This compound 13.12131.435.3[9][10]

Table 1: Comparison of IC50 values of FIIN-2 and this compound against wild-type FGFR isoforms.

A key advantage of these second-generation inhibitors is their ability to potently inhibit FGFRs harboring gatekeeper mutations. For instance, the FGFR2 V564F/M mutation is a known resistance mechanism.[1]

InhibitorFGFR1 V561M (nM)FGFR2 V564F (nM)FGFR3 V555M (nM)FGFR4 V550L (nM)Reference
FIIN-2 ~22427697255[11]
TAS-120 (Futibatinib) 845258390[11]
PRN1371 224>1000>1000>1000[11]

Table 2: Comparative IC50 values against various FGFR gatekeeper mutants. While direct comparative data for this compound against all these specific mutants in the same study is limited, FIIN-2 data is presented alongside other covalent inhibitors for context. Note: TAS-120 and PRN1371 are other covalent FGFR inhibitors included for a broader comparison of efficacy against gatekeeper mutations.

Cellular Potency (EC50)

The half-maximal effective concentration (EC50) from cellular assays provides insight into the inhibitors' performance in a biological context, accounting for cell permeability and target engagement.

InhibitorBa/F3-TEL-FGFR1 (nM)Ba/F3-TEL-FGFR2 (nM)Ba/F3-TEL-FGFR3 (nM)Ba/F3-TEL-FGFR4 (nM)Reference
FIIN-2 931.11.71.3[3]
This compound 411.02.51.2[3]

Table 3: EC50 values for inhibition of proliferation in Ba/F3 cells engineered to be dependent on wild-type FGFRs.

Crucially, both inhibitors demonstrate potent inhibition of cells driven by gatekeeper mutant FGFRs, a context where first-generation inhibitors fail.

InhibitorBa/F3-TEL-FGFR2 V564M (nM)Reference
FIIN-2 58[3]
This compound 64[3]
BGJ398 >1000[3]

Table 4: EC50 values for inhibition of proliferation in Ba/F3 cells dependent on the FGFR2 gatekeeper mutant V564M, compared to a first-generation inhibitor (BGJ398).

Mechanism of Action and Signaling Pathway

FIIN-2 and this compound are irreversible inhibitors that covalently bind to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[12] This covalent modification leads to sustained inactivation of the receptor, thereby blocking downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[13]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN2_3 FIIN-2 / this compound FIIN2_3->FGFR Covalent Inhibition

Caption: FGFR signaling pathway and covalent inhibition by FIIN-2/FIIN-3.

A notable distinction of this compound is its dual-targeting capability. Due to conformational flexibility, this compound can covalently inhibit both FGFR and the Epidermal Growth Factor Receptor (EGFR) by targeting distinct cysteine residues in their respective ATP binding pockets.[3][4] This could be advantageous in cancers where both signaling pathways are active or where resistance to FGFR inhibition involves EGFR pathway activation.[13][14]

Experimental Protocols

Biochemical Kinase Assays (Z'-LYTE™)

Biochemical IC50 values are determined using a Thermo Fisher Z'-LYTE™ kinase assay. This assay measures the extent of phosphorylation of a synthetic peptide substrate by the FGFR kinase domain.

  • Reaction Setup: The FGFR enzyme, a fluorescently labeled peptide substrate, and ATP are combined in a kinase reaction buffer.

  • Inhibitor Addition: A dilution series of the test compound (FIIN-2 or this compound) is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Development: A development reagent containing a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide.

  • Detection: The reaction is measured using fluorescence resonance energy transfer (FRET). Cleavage of the non-phosphorylated substrate disrupts FRET, while the phosphorylated substrate remains intact, maintaining the FRET signal.

  • Data Analysis: The ratio of the two emission signals is calculated to determine the percentage of phosphorylation. IC50 values are then calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assays (Ba/F3 Cells)

The murine pro-B cell line, Ba/F3, is dependent on IL-3 for survival and proliferation. These cells can be genetically engineered to express constitutively active FGFR fusion proteins, thereby rendering their growth dependent on FGFR signaling and independent of IL-3.

  • Cell Culture: Ba/F3 cells expressing the wild-type or mutant FGFR construct are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. IL-3 is omitted from the culture medium to ensure dependence on FGFR signaling.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.

  • Inhibitor Treatment: A serial dilution of the inhibitor (FIIN-2 or this compound) is added to the wells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated controls, and EC50 values are determined by plotting the dose-response curves.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 FGFR Enzyme + ATP + Substrate B2 Add FIIN-2/3 B1->B2 B3 Incubate B2->B3 B4 Measure Kinase Activity B3->B4 B5 Calculate IC50 B4->B5 C1 Ba/F3-FGFR Cells C2 Add FIIN-2/3 C1->C2 C3 Incubate (72h) C2->C3 C4 Measure Cell Viability C3->C4 C5 Calculate EC50 C4->C5

Caption: Workflow for biochemical and cellular assays.

Conclusion

Both FIIN-2 and this compound are potent, next-generation covalent inhibitors of FGFR that effectively overcome resistance mediated by gatekeeper mutations. Their key features are summarized below:

FeatureFIIN-2This compound
Mechanism Covalent, IrreversibleCovalent, Irreversible
Primary Target pan-FGFRpan-FGFR
Secondary Target Moderately inhibits EGFRPotently inhibits EGFR
WT FGFR Potency High (low nM IC50/EC50)High (low nM IC50/EC50)
Gatekeeper Mutant Potency High (nM EC50)High (nM EC50)

The choice between FIIN-2 and this compound for research or therapeutic development may depend on the specific context. FIIN-2 offers a more selective pan-FGFR inhibition profile.[15] In contrast, this compound's dual FGFR/EGFR inhibitory activity presents a rational therapeutic strategy for tumors co-driven by or susceptible to resistance through activation of both pathways.[3][13] This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific applications.

References

A Head-to-Head Comparison of FIIN-3 and BGJ398 in Targeting FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent FGFR inhibitors.

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating a variety of solid tumors characterized by FGFR gene alterations. This guide provides a comprehensive comparison of two key FGFR inhibitors: BGJ398 (Infigratinib), a first-generation, potent and selective pan-FGFR inhibitor, and FIIN-3, a next-generation irreversible inhibitor designed to overcome acquired resistance. This objective analysis, supported by experimental data, will aid researchers and clinicians in understanding the distinct profiles of these two compounds.

Mechanism of Action and Target Specificity

Both BGJ398 and this compound are ATP-competitive inhibitors that target the kinase domain of FGFRs, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. However, they exhibit key differences in their binding modes and target profiles.

BGJ398 (Infigratinib) is a reversible, selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It has demonstrated significant antitumor activity in preclinical models and clinical trials for cancers with FGFR alterations, such as cholangiocarcinoma and urothelial carcinoma.[3][4][5]

This compound is an irreversible, covalent inhibitor of all four FGFR family members (FGFR1-4).[6][7] Its design specifically addresses the challenge of acquired resistance to first-generation inhibitors like BGJ398, which often arises from mutations in the FGFR kinase domain, particularly the "gatekeeper" residue.[8][9] this compound's ability to form a covalent bond with a cysteine residue in the ATP-binding pocket allows it to maintain inhibitory activity against these resistant mutants.[8] Notably, this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[7][10]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and BGJ398 against wild-type and mutant FGFRs, as well as their effects on the proliferation of cancer cell lines.

Table 1: Biochemical Potency (IC50) Against FGFR Kinases

KinaseThis compound IC50 (nM)BGJ398 IC50 (nM)
FGFR113.1[6][7]0.9[1][2]
FGFR221[6][7]1.4[1][2]
FGFR331.4[6][7]1[1][2]
FGFR435.3[6][7]60[1][2]
FGFR1 V561M (Gatekeeper Mutant)109[8]>1000[8]
FGFR2 V564F (Gatekeeper Mutant)Potent Inhibition[8]Ineffective[8]
EGFR43[7][10]Not a primary target

Table 2: Cellular Proliferation (EC50/IC50) in FGFR-Dependent Cell Lines

Cell LineCancer TypeDriving AlterationThis compound EC50/IC50 (nM)BGJ398 EC50/IC50 (nM)
Ba/F3-TEL-FGFR1-FGFR1 Fusion1-41 (EC50)[7][8]-
Ba/F3-TEL-FGFR2-FGFR2 Fusion1-41 (EC50)[7][8]-
Ba/F3-TEL-FGFR3-FGFR3 Fusion1-41 (EC50)[7][8]-
Ba/F3-TEL-FGFR4-FGFR4 Fusion1-41 (EC50)[7][8]-
Ba/F3-TEL-FGFR2 V564F-FGFR2 Gatekeeper Mutant64 (EC50)[7]>1000[8]
RT112Urothelial CarcinomaFGFR3 Fusion/Amplification-5 (IC50)[2]
DMS114Small-cell Lung CancerFGFR1 Amplification--

Efficacy in Preclinical Models

In Vitro Studies

This compound has demonstrated superior efficacy against cancer cell lines harboring gatekeeper mutations that confer resistance to BGJ398. For instance, in Ba/F3 cells engineered to express the FGFR2 V564F gatekeeper mutant, this compound potently inhibited proliferation, whereas BGJ398 was largely ineffective.[8] Both inhibitors effectively suppress downstream signaling pathways, including the phosphorylation of FRS2, AKT, and ERK, in sensitive cell lines. However, in cells with the FGFR1 V561M mutation, BGJ398 failed to inhibit these pathways, while this compound maintained its inhibitory effect.[8]

In Vivo Studies

In xenograft models of human cancers, BGJ398 has been shown to induce tumor growth inhibition and stasis. For example, in an orthotopic bladder cancer model, oral administration of BGJ398 at 10 and 30 mg/kg resulted in significant tumor growth inhibition. Similarly, in a lung squamous cell carcinoma patient-derived xenograft (PDX) model with FGFR1 amplification, BGJ398 treatment led to disease stabilization. Preclinical studies have also explored BGJ398 in combination with other chemotherapeutic agents, showing synergistic effects.

While specific in vivo comparative studies between this compound and BGJ398 are less reported in the public domain, the potent in vitro activity of this compound against resistant mutants suggests it would be more effective in animal models harboring such alterations.

Mechanisms of Resistance

A critical aspect of targeted therapy is the eventual development of resistance.

BGJ398: Acquired resistance to BGJ398 is frequently associated with the emergence of secondary mutations in the FGFR kinase domain, particularly the gatekeeper residue (e.g., V561M in FGFR1, V564F in FGFR2).[8] Activation of bypass signaling pathways, such as the PI3K/Akt pathway, has also been identified as a mechanism of acquired resistance.[11] Furthermore, alterations in the expression of different FGFRs and activation of PIM kinase signaling have been implicated in resistance.[12]

This compound: As a covalent inhibitor, this compound was specifically designed to overcome resistance mediated by gatekeeper mutations.[8][9] However, potential resistance mechanisms to covalent inhibitors could include mutations that prevent covalent bond formation or the activation of alternative signaling pathways that are not dependent on FGFR.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assays (MTS/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound and BGJ398 on the proliferation of cancer cell lines.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or BGJ398 (typically ranging from nanomolar to micromolar concentrations) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50/EC50 values using non-linear regression analysis.[3][6]

Western Blotting for Phosphorylated Proteins

Objective: To assess the inhibition of FGFR signaling pathways by measuring the phosphorylation status of downstream effector proteins.

Methodology:

  • Seed cells and treat with this compound or BGJ398 at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-FGFR, p-FRS2, p-Akt, p-ERK) and total proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and BGJ398 in a living organism.

Methodology:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or BGJ398 orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., daily or on a 5-days-on/2-days-off schedule). The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[2][14][15]

Visualizing the Landscape: Signaling Pathways and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation Inhibitor This compound / BGJ398 Inhibitor->FGFR Inhibits

Caption: The FGFR signaling pathway and the point of inhibition by this compound and BGJ398.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CellLines Cancer Cell Lines (Wild-Type & Resistant) Treatment Treat with this compound or BGJ398 CellLines->Treatment Viability Cell Viability Assay (MTS/CellTiter-Glo) Treatment->Viability WesternBlot Western Blot (p-FGFR, p-ERK, etc.) Treatment->WesternBlot IC50 Determine IC50/EC50 Viability->IC50 Signaling Assess Pathway Inhibition WesternBlot->Signaling Xenograft Establish Tumor Xenografts in Mice DrugAdmin Administer this compound or BGJ398 Xenograft->DrugAdmin TumorGrowth Monitor Tumor Growth DrugAdmin->TumorGrowth Endpoint Endpoint Analysis (Tumor Weight, IHC) TumorGrowth->Endpoint Efficacy Evaluate Anti-Tumor Efficacy Endpoint->Efficacy

Caption: A typical experimental workflow for comparing the efficacy of FGFR inhibitors.

Conclusion

BGJ398 remains a valuable tool for inhibiting FGFR1-3 in sensitive, treatment-naïve cancer models. Its efficacy has been demonstrated in various preclinical and clinical settings. However, the emergence of acquired resistance, particularly through gatekeeper mutations, limits its long-term effectiveness.

This compound represents a significant advancement, offering a solution to this critical challenge. Its irreversible, covalent mechanism of action allows it to effectively inhibit both wild-type and drug-resistant mutant forms of FGFRs. The broader inhibitory profile of this compound, which includes FGFR4 and EGFR, may offer additional therapeutic benefits but also warrants further investigation into potential off-target effects.

For researchers and drug developers, the choice between this compound and BGJ398 will depend on the specific context of their study. For initial screening in FGFR-altered cancers, BGJ398 may be a suitable choice. However, for investigating and overcoming acquired resistance, this compound provides a more potent and relevant tool. This comparative guide provides the foundational data and methodologies to inform such decisions and to drive forward the development of more effective FGFR-targeted therapies.

References

A Head-to-Head Battle: FIIN-3 Versus AZD4547 in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the emergence of resistance to Fibroblast Growth Factor Receptor (FGFR) inhibitors remains a critical challenge for researchers and clinicians. While first-generation inhibitors like AZD4547 have shown promise, acquired resistance, often through mutations in the FGFR kinase domain or activation of bypass signaling pathways, limits their long-term efficacy. This has spurred the development of next-generation covalent inhibitors such as FIIN-3, designed to overcome these resistance mechanisms. This guide provides a detailed comparison of this compound and AZD4547, focusing on their performance in resistant cell lines, supported by experimental data and protocols.

Performance in Resistant Cell Lines: A Quantitative Comparison

This compound, a second-generation irreversible FGFR inhibitor, has demonstrated the ability to potently inhibit FGFR gatekeeper mutants, a common mechanism of resistance to first-generation inhibitors like AZD4547.[1] The V561M mutation in FGFR1, for instance, confers significant resistance to AZD4547, not primarily by reducing drug binding affinity, but by driving downstream signaling through STAT3 activation.[2][3]

Below is a summary of the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and AZD4547 against wild-type and resistant FGFRs, as well as in various cell lines. This data highlights this compound's retained potency against mutations that render AZD4547 less effective.

Target/Cell Line Inhibitor IC50 / EC50 (nM) Resistance Mechanism Reference
Biochemical Assays
FGFR1 (Wild-Type)This compound13.1-[4]
FGFR2 (Wild-Type)This compound21-[4]
FGFR3 (Wild-Type)This compound31.4-[4]
FGFR4 (Wild-Type)This compound35.3-[4]
Cell-Based Assays
Ba/F3 FGFR2 (Wild-Type)This compound1-41-[1]
Ba/F3 FGFR2 V564MThis compound64Gatekeeper Mutation[1]
L6 FGFR1 (Wild-Type)AZD45476 ± 4-[3]
H1581 FGFR1 (Wild-Type)AZD454710 ± 3-[3]
L6 FGFR1 V561MAZD4547>1000Gatekeeper Mutation[3]
H1581 FGFR1 V561MAZD4547>1000Gatekeeper Mutation[3]

Mechanisms of Action and Resistance

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3.[5] Resistance to AZD4547 can arise from several mechanisms, most notably:

  • Gatekeeper Mutations: Mutations in the kinase domain, such as V561M in FGFR1 and V555M in FGFR3, can sterically hinder the binding of ATP-competitive inhibitors like AZD4547.[1]

  • Bypass Signaling: The activation of alternative signaling pathways can circumvent the FGFR blockade. This can include the upregulation of other receptor tyrosine kinases like MET or EGFR, or the activation of downstream effectors such as STAT3.[2]

This compound was designed to overcome the challenge of gatekeeper mutations. As a covalent inhibitor, it forms an irreversible bond with a cysteine residue in the ATP-binding pocket of FGFR.[1] This covalent modification allows it to maintain inhibitory activity even in the presence of mutations that weaken the binding of reversible inhibitors.[6]

Signaling Pathways

The aberrant activation of FGFR signaling in cancer drives cell proliferation, survival, and migration primarily through the RAS-MAPK and PI3K-AKT pathways. In AZD4547-resistant cells with the FGFR1 V561M mutation, there is a notable increase in the phosphorylation and activation of STAT3, which contributes to cell survival in the presence of the inhibitor.[2][3] this compound, by effectively inhibiting the mutant FGFR, is expected to suppress this downstream STAT3 activation, although direct comparative data in resistant lines is still emerging.

FGFR_Signaling_and_Inhibitor_Action FGFR Signaling and Mechanisms of Resistance/Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 STAT3 STAT3 FGFR->STAT3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Survival AZD4547 AZD4547 AZD4547->FGFR Inhibits FIIN3 This compound FIIN3->FGFR Irreversibly Inhibits Gatekeeper_Mutation Gatekeeper Mutation (e.g., V561M) FIIN3->Gatekeeper_Mutation Overcomes Resistance Gatekeeper_Mutation->FGFR Bypass_Signaling Bypass Signaling (e.g., MET, EGFR) Bypass_Signaling->RAS Activates Downstream Pathways Bypass_Signaling->PI3K Activates Downstream Pathways

Caption: FGFR signaling pathways and points of inhibition and resistance.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of FGFR inhibitors.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and AZD4547 in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Western Blotting for FGFR Pathway Activation

This protocol is designed to assess the phosphorylation status of FGFR and its downstream effectors.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, AZD4547, or vehicle for the desired time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-STAT3, anti-total-STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow Experimental Workflow for Comparing this compound and AZD4547 cluster_cell_culture Cell Culture and Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation Seed_Cells Seed Resistant and Sensitive Cell Lines Treat_Drugs Treat with this compound, AZD4547, and Vehicle Seed_Cells->Treat_Drugs Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Drugs->Viability_Assay Western_Blot Western Blotting Treat_Drugs->Western_Blot IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Phospho_Analysis Analyze Phosphorylation of Key Proteins Western_Blot->Phospho_Analysis Comparison Compare Efficacy and Mechanism of Action IC50_Determination->Comparison Phospho_Analysis->Comparison

Caption: Workflow for comparing FGFR inhibitors in resistant cell lines.

Conclusion

The emergence of resistance to first-generation FGFR inhibitors like AZD4547 necessitates the development of novel therapeutic strategies. This compound represents a promising next-generation covalent inhibitor that demonstrates significant activity against cell lines harboring gatekeeper mutations that confer resistance to AZD4547. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy of these compounds in relevant preclinical models. Understanding the nuanced differences in their mechanisms of action and their effects on downstream signaling in resistant contexts will be crucial for advancing the development of more durable and effective treatments for FGFR-driven cancers.

References

A Comparative Guide to FIIN-3 for Cellular Target Engagement via Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FIIN-3, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for use in Cellular Thermal Shift Assays (CETSA). It is designed to help researchers make informed decisions by comparing this compound with alternative inhibitors and providing the theoretical and experimental context for its application.

Introduction to this compound and Target Engagement

This compound is a potent, irreversible kinase inhibitor that primarily targets Fibroblast Growth Factor Receptors (FGFRs) and also exhibits activity against the Epidermal Growth Factor Receptor (EGFR). As a covalent inhibitor, this compound forms a permanent bond with its target proteins, which can offer advantages in terms of potency and duration of action. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug and its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, leading to an increase in its melting temperature.

Performance Comparison of this compound and Alternatives

While direct, publicly available CETSA data specifically for this compound is limited, we can infer its potential performance by comparing its biochemical potency against that of other well-characterized FGFR inhibitors.

Table 1: Biochemical Potency (IC50) of this compound and Alternative FGFR Inhibitors

InhibitorTypeFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)EGFR (nM)Reference
This compound Covalent Irreversible13.12131.435.343[1][2]
FIIN-2 Covalent Irreversible3.14.32745204[3][4]
BGJ398 (Infigratinib) Reversible0.91.4160>10000[5][6]
AZD4547 Reversible0.22.51.8165>10000[2]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

A detailed, step-by-step protocol for performing a CETSA experiment with a covalent inhibitor like this compound is provided below. This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA) Protocol for Covalent Inhibitors

1. Cell Culture and Treatment:

  • Culture the cells of interest to approximately 80% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Divide the cell suspension into aliquots for treatment with this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C to allow for cellular uptake and covalent bond formation.

2. Thermal Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

  • Immediately cool the samples to 4°C.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated protein aggregates (pellet).

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant.

  • Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the FGFR target and a suitable loading control (e.g., GAPDH, β-actin).

  • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands using a suitable detection reagent.

  • Quantify the band intensities using densitometry software.

5. Data Analysis:

  • For each temperature point, normalize the intensity of the FGFR band to the loading control.

  • Plot the normalized intensity of the soluble FGFR as a function of temperature for both the vehicle- and this compound-treated samples.

  • The resulting curves are the melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization.

  • The change in melting temperature (ΔTm) can be calculated as the difference in the temperature at which 50% of the protein is denatured between the treated and vehicle control samples.

Visualizations

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the experimental procedure, the following diagrams illustrate the FGFR signaling pathway and the CETSA workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cellular Responses (Proliferation, Survival, Differentiation) ERK->Cellular_Responses AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular_Responses PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Cellular_Responses Ca2->Cellular_Responses

Caption: FGFR Signaling Pathway.

CETSA_Workflow cluster_prep Sample Preparation cluster_assay CETSA cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Heat_Challenge 3. Thermal Challenge Treatment->Heat_Challenge Lysis 4. Cell Lysis Heat_Challenge->Lysis Centrifugation 5. Centrifugation Lysis->Centrifugation SDS_PAGE 6. SDS-PAGE & Western Blot Centrifugation->SDS_PAGE Quantification 7. Densitometry SDS_PAGE->Quantification Melting_Curve 8. Melting Curve Analysis (ΔTm) Quantification->Melting_Curve

References

Off-Target Profile of FIIN-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the kinase selectivity of the irreversible FGFR inhibitor FIIN-3 reveals a distinct off-target profile compared to other prominent FGFR inhibitors such as AZD4547, BGJ398 (infigratinib), and erdafitinib. This guide provides a comparative overview of their off-target profiles, supported by experimental data, to aid researchers in the selection and interpretation of studies involving these compounds.

This compound is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has been developed to overcome resistance to first-generation FGFR inhibitors.[1][2] A key characteristic of this compound is its covalent mechanism of action, which distinguishes it from many other FGFR inhibitors in clinical development. Understanding the complete kinase selectivity profile is crucial for predicting potential side effects and for the rational design of future experiments.

Comparative Kinase Inhibition Profile

To provide a clear comparison of the off-target profiles, the following tables summarize the biochemical potency and kinase selectivity of this compound against a panel of kinases, alongside available data for AZD4547, BGJ398, and erdafitinib.

Table 1: Biochemical Potency against FGFR Family Kinases
InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)
This compound 13.12131.435.3
AZD4547 0.22.51.8165
BGJ398 0.91.4160
Erdafitinib 1.22.53.05.7

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a cell-free assay. Data for this compound is from Tan et al., PNAS 2014; data for other inhibitors is compiled from various public sources.[2][3]

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)
KinaseThis compoundAZD4547BGJ398Erdafitinib
EGFR <1 >90>90Not available
VEGFR2 (KDR) 21<10 <10 Not available
ABL1 68>90<10 Not available
FYN 48>90<10 Not available
KIT 76>90<10 Not available
LCK 56>90<10 Not available
LYN 45>90<10 Not available
YES1 39>90<10 Not available
SRC 55>90>90Not available

Note: This table presents a selection of key off-target kinases. Data for this compound is derived from the KINOMEscan™ panel as reported in the supplementary information of Tan et al., PNAS 2014. Data for AZD4547 and BGJ398 is based on available public data and may not be from a directly comparable KINOMEscan™ panel. A lower percentage indicates weaker inhibition. Values in bold indicate significant inhibition.

A significant finding from the kinome profiling is that This compound is a potent dual inhibitor of both FGFR and the Epidermal Growth Factor Receptor (EGFR) .[2][4] This is a critical distinction from other FGFR inhibitors. The ability of this compound to covalently target a cysteine residue in the ATP-binding pocket of both kinases underlies this dual activity.[2][4]

In contrast, AZD4547 and BGJ398 are highly selective for FGFRs over EGFR. AZD4547 does, however, exhibit inhibitory activity against VEGFR2 (KDR).[2][3][5][6] BGJ398 is reported to be more than 40-fold selective for FGFR1-3 over FGFR4 and VEGFR2, although it shows some activity against other kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes at higher concentrations.[7] Erdafitinib is a pan-FGFR inhibitor, and while comprehensive public off-target kinase panel data is not as readily available, it is known to be highly potent against all four FGFR family members.[8][9][10]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches used to determine these off-target profiles, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->TF AKT AKT PI3K->AKT AKT->TF FGF FGF Ligand FGF->FGFR Binds

FGFR Signaling Pathway

KinomeScan_Workflow cluster_assay KINOMEscan™ Assay cluster_quantification Quantification Kinase DNA-tagged Kinase qPCR Quantitative PCR (qPCR) Kinase->qPCR Quantify bound kinase Ligand Immobilized Ligand Ligand->Kinase Binds to Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Kinase Competes with Data Binding Data (% of Control) qPCR->Data

KINOMEscan™ Experimental Workflow

Experimental Protocols

KINOMEscan™ Kinase Profiling Assay

The off-target profile of this compound was determined using the KINOMEscan™ platform (DiscoveRx). This assay is an in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Methodology:

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test inhibitor.

  • Competition Binding: The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) can also be calculated to represent the number of off-target kinases inhibited above a certain threshold. For this compound, a concentration of 1.0 µM was used for the initial screen against a panel of 456 kinases.[1]

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This method assesses the thermal stability of a target protein in the presence and absence of a ligand.

Methodology:

  • Cell Treatment: Intact cells are treated with the test inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified period.

  • Heating: The treated cells are then heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11][12][13][14][15]

Conclusion

The irreversible FGFR inhibitor this compound exhibits a distinct off-target profile characterized by potent dual inhibition of both FGFR and EGFR. This contrasts with other selective FGFR inhibitors like AZD4547 and BGJ398, which show greater selectivity against EGFR but may have other off-target activities, such as inhibition of VEGFR2. The covalent mechanism of this compound contributes to its unique selectivity profile. Researchers should consider these off-target effects when designing experiments and interpreting results, as the dual inhibition of FGFR and EGFR by this compound may have significant biological consequences in cellular and in vivo models. The provided experimental protocols for kinome scanning and cellular thermal shift assays offer a framework for further investigation into the selectivity and target engagement of these and other kinase inhibitors.

References

FIIN-3 as a Chemical Probe for FGFR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in numerous cancers, making FGFRs attractive therapeutic targets.[2][3][4] Chemical probes are indispensable tools for dissecting the intricacies of FGFR signaling and for the development of novel therapeutics. FIIN-3 is a next-generation, irreversible covalent inhibitor of FGFRs that has demonstrated significant potential in overcoming resistance to first-generation inhibitors.[2][3] This guide provides a comprehensive comparison of this compound with other notable FGFR inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this potent chemical probe.

Comparative Analysis of FGFR Inhibitors

The efficacy of a chemical probe is defined by its potency, selectivity, and mechanism of action. Below is a comparative analysis of this compound and other widely used FGFR inhibitors, including both reversible and other irreversible inhibitors.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its alternatives against the four FGFR isoforms.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound Covalent Irreversible13.1[5][6]21[5][6]31.4[5][6]35.3[5][6]
FIIN-2Covalent Irreversible3.1[7][8]4.3[7][8]27[7][8]45[7][8]
BGJ398 (Infigratinib)Reversible0.9[9][10][11][12]1.4[9][10][11][12]1[9][10][11][12]60[9][10][11][12]
AZD4547 (Fexagratinib)Reversible0.2[13][14]2.5[13][14]1.8[13][14]165[14][15]
TAS-120 (Futibatinib)Covalent Irreversible3.9[16]1.3[16]1.6[16]8.3[16]
PRN1371Covalent Irreversible0.6[3][17]1.3[3][17]4.1[3][17]19.3[3][17]
Cellular Potency (EC50) and Activity Against Gatekeeper Mutants

Cellular potency (EC50) reflects the inhibitor's effectiveness in a cellular context. A key advantage of this compound is its ability to inhibit FGFR gatekeeper mutants, which confer resistance to many first-generation inhibitors.[2][3]

InhibitorCell LineTargetEC50 (nM)Reference
This compound Ba/F3FGFR21[2]
This compound Ba/F3FGFR2 V564M64[2][5]
FIIN-2Ba/F3FGFR21[2]
FIIN-2Ba/F3FGFR2 V564M58[2]
BGJ398Ba/F3FGFR2 V564M>1000[2]

This compound also exhibits potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a unique feature among FGFR inhibitors.[2]

InhibitorTargetEC50 (nM)Reference
This compound EGFR43[2]
This compound EGFR L858R17[5]
This compound EGFR L858R/T790M231[5]
FIIN-2EGFR204[2]

Signaling Pathways and Mechanism of Action

The FGFR Signaling Cascade

FGFR signaling is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling through pathways such as RAS-MAPK, PI3K-AKT, and PLCγ, ultimately regulating gene expression and cellular responses.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Recruitment & Activation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, etc.) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG IP3->Gene_Expression DAG->Gene_Expression

Caption: Simplified FGFR Signaling Pathway.
Mechanism of Covalent Inhibition by this compound

This compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target kinase.[2] Specifically, the acrylamide "warhead" of this compound forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFR. This irreversible binding permanently inactivates the kinase.

Covalent_Inhibition FGFR_ATP_Pocket FGFR ATP Pocket FGFR_FIIN3_complex FGFR-FIIN-3 (Reversible Complex) FIIN3_unbound This compound FIIN3_unbound->FGFR_ATP_Pocket Non-covalent interaction Cysteine Cysteine Residue FGFR_FIIN3_complex->Cysteine Proximity-driven reaction FGFR_FIIN3_covalent FGFR-FIIN-3 (Covalent Adduct - Inactive)

Caption: Mechanism of Covalent Inhibition by this compound.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in chemical probe evaluation. Below are generalized protocols for key assays used to characterize FGFR inhibitors.

In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE™)

This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents : Purified recombinant FGFR kinase, appropriate peptide substrate, ATP, and the test inhibitor (e.g., this compound).

  • Procedure : a. Prepare a serial dilution of the test inhibitor. b. In a microplate, combine the FGFR kinase, peptide substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).

  • Data Analysis : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., Ba/F3 Cells)

This assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on FGFR signaling for survival and growth.

  • Cell Line : Ba/F3 cells engineered to express a specific FGFR isoform or mutant.

  • Procedure : a. Seed the Ba/F3-FGFR cells in a 96-well plate. b. Treat the cells with a serial dilution of the test inhibitor. c. Incubate the cells for a period of time (e.g., 72 hours). d. Measure cell viability using a suitable method, such as a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis : Normalize the viability data to untreated controls and plot against the inhibitor concentration to calculate the EC50 value.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis (Optional) Kinase_Assay Biochemical Kinase Assay (e.g., Z'-LYTE™) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Culture FGFR-dependent cells (e.g., Ba/F3) Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Proliferation_Assay Measure Cell Proliferation Inhibitor_Treatment->Proliferation_Assay EC50 Determine EC50 Proliferation_Assay->EC50 Xenograft Xenograft Model EC50->Xenograft Candidate for in vivo testing Tumor_Growth Measure Tumor Growth Xenograft->Tumor_Growth

Caption: General Experimental Workflow for FGFR Inhibitor Evaluation.

Conclusion

This compound stands out as a potent and selective chemical probe for studying FGFR signaling. Its irreversible covalent mechanism of action and its ability to overcome common resistance mutations make it a valuable tool for cancer research and drug discovery. The dual inhibition of both FGFR and EGFR by this compound presents a unique opportunity to investigate crosstalk between these two critical signaling pathways. This guide provides a framework for understanding the comparative advantages of this compound and for designing experiments to effectively utilize this next-generation FGFR inhibitor. Researchers are encouraged to consider the specific context of their experimental system when selecting the most appropriate chemical probe.

References

Synergistic Potential of FIIN-3 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FIIN-3, a potent and irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR), represents a promising strategy for overcoming resistance to single-agent targeted therapies.[1] While direct experimental data on the synergistic effects of this compound in combination with other specific cancer drugs remains limited in publicly available literature, a strong preclinical rationale supports its use in combination regimens. This guide provides a comparative analysis of synergistic strategies based on data from other selective FGFR and EGFR inhibitors, offering insights into potential future applications for this compound.

Rationale for Combination Therapies

Cancer cells often develop resistance to targeted therapies by activating alternative signaling pathways. The dual-targeting nature of this compound is designed to preemptively address some of these resistance mechanisms.[1] However, for more robust and durable responses, combining this compound with agents that target parallel or downstream pathways is a logical next step. Studies with other FGFR and EGFR inhibitors have demonstrated synergistic effects when combined with inhibitors of the PI3K/AKT/mTOR, STAT3, and AXL pathways, as well as with chemotherapy.

Comparative Analysis of Synergistic Combinations with Structurally or Functionally Related Inhibitors

Due to the absence of specific quantitative data for this compound combinations, this section details synergistic interactions observed with other FGFR and EGFR inhibitors. These examples serve as a blueprint for potential this compound combination studies.

Combination with PI3K Inhibitors

Activation of the PI3K/AKT pathway is a known resistance mechanism to FGFR inhibition. Co-targeting both pathways has shown promise in preclinical models.

Table 1: Synergistic Effects of FGFR and PI3K Inhibitors in Neuroblastoma Cell Lines

Drug CombinationCell LineCombination Index (CI) Value*Effect
Erdafitinib (FGFRi) + Alpelisib (PI3Ki)SK-N-AS<0.7Synergistic
Erdafitinib (FGFRi) + Alpelisib (PI3Ki)SK-N-BE(2)-C0.7-1.45Additive
Erdafitinib (FGFRi) + Alpelisib (PI3Ki)SK-N-DZ<0.7Synergistic
Erdafitinib (FGFRi) + Alpelisib (PI3Ki)SK-N-FI<0.7Synergistic
Erdafitinib (FGFRi) + Alpelisib (PI3Ki)SK-N-SH0.7-1.45Additive

*CI values are indicative ranges based on published data where CI < 0.7 indicates synergy, 0.7-1.45 indicates an additive effect, and > 1.45 indicates antagonism.[2]

Combination with STAT3 Inhibitors

Persistent STAT3 activation can limit the efficacy of FGFR inhibitors. Concurrent inhibition of STAT3 and FGFR has been shown to be a viable strategy to enhance anti-tumor activity.

Table 2: Synergistic Effects of Erdafitinib (FGFRi) and Stattic (STAT3i) in Lung Squamous Cell Carcinoma

Cancer TypeCell LineAssayObservation
Lung Squamous Cell CarcinomaH520Cell ViabilityCombination treatment showed significantly greater inhibition of cell viability compared to single agents.
Lung Squamous Cell CarcinomaH520Apoptosis AssayCo-treatment with Erdafitinib and Stattic significantly induced more apoptosis than either drug alone.
Lung Squamous Cell CarcinomaH520Wound Healing & Transwell InvasionThe combination more potently inhibited cell migration and invasion.
Lung Squamous Cell CarcinomaH520 XenograftIn Vivo Tumor GrowthThe combination of Erdafitinib and Stattic resulted in more significant tumor growth inhibition compared to monotherapy.[3][4][5]
Combination with AXL Inhibitors and Other EGFR TKIs

In EGFR-mutated non-small cell lung cancer (NSCLC), the AXL receptor tyrosine kinase can be a key player in resistance. A triple combination therapy has shown promise in preclinical models.

Table 3: Efficacy of a Triple Combination Therapy in EGFR-mutated NSCLC

Drug CombinationCell LineKey Findings
Osimertinib (EGFRi) + ONO-7475 (AXLi) + BGJ398 (FGFRi)High-AXL-expressing EGFR-mutated NSCLC cellsSignificantly increased apoptosis and reduced cell viability compared to the dual combination of osimertinib and ONO-7475.
Osimertinib (EGFRi) + ONO-7475 (AXLi) + BGJ398 (FGFRi)Xenograft models of high-AXL-expressing EGFR-mutated NSCLCConsiderably suppressed tumor regrowth.[4][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the studies of related FGFR and EGFR inhibitor combinations.

Cell Viability Assay (MTT/WST-1)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the single agents and their combinations.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for 1-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. Combination Index (CI) values are calculated using the Chou-Talalay method to determine synergy, additivity, or antagonism.[2]

Western Blotting
  • Protein Extraction: Cells are treated with the inhibitors for the desired time, then lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-FGFR, p-EGFR, p-AKT, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into groups and treated with vehicle control, single agents, or the drug combination via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by these combination therapies and a general workflow for evaluating synergistic effects.

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FGFR->PI3K_AKT_mTOR STAT3 STAT3 FGFR->STAT3 EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR EGFR->STAT3 AXL AXL AXL->PI3K_AKT_mTOR AXL->STAT3 Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation FIIN3 This compound FIIN3->FGFR FIIN3->EGFR PI3Ki PI3K Inhibitor PI3Ki->PI3K_AKT_mTOR STAT3i STAT3 Inhibitor STAT3i->STAT3 AXLi AXL Inhibitor AXLi->AXL Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Viability Cell Viability Assays (Single vs. Combination) Cell_Lines->Viability Synergy_Calc Calculate Combination Index (CI) Viability->Synergy_Calc Mechanism Mechanism of Action (Western Blot, etc.) Xenograft Establish Xenograft Models Mechanism->Xenograft Synergy_Calc->Mechanism Treatment Treat with Single Agents and Combination Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Toxicity Treatment->Tumor_Growth Analysis Analyze Tumor Tissue (IHC, Western Blot) Tumor_Growth->Analysis

References

Safety Operating Guide

Personal protective equipment for handling FIIN-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FIIN-3, a potent, irreversible dual inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR). Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.

Disclaimer: This document provides guidance based on available data. Always consult the official Safety Data Sheet (SDS) provided by your supplier for complete and specific safety information before handling this compound.

Immediate Safety Information

This compound is a potent bioactive compound intended for research use only.[1] While a specific, publicly available Safety Data Sheet (SDS) is not fully accessible through web searches, its nature as a potent kinase inhibitor necessitates handling it as a hazardous compound with potential for high toxicity. The following recommendations are based on best practices for handling similar research chemicals.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its typical formulation in Dimethyl Sulfoxide (DMSO), which enhances skin penetration, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Protects against accidental skin contact. DMSO readily penetrates standard nitrile gloves, so double-gloving or using thicker butyl gloves provides an extra layer of safety.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevents eye contact with both the powdered compound and liquid solutions, which can cause serious irritation or damage.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required when handling the powder outside of a certified chemical fume hood to prevent inhalation. Consult your institution's Environmental Health & Safety (EHS) office and the product-specific SDS.Prevents inhalation of the potent powdered compound.

Operational Plans: From Receipt to Disposal

A systematic workflow ensures minimal exposure and maintains the integrity of the compound.

FIIN3_Workflow cluster_receiving Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receiving Receive Package (Ambient Temp) Inspect Inspect for Damage Receiving->Inspect Store Store at -20°C (Powder Form) Inspect->Store Equilibrate Equilibrate Vial to Room Temp (~1 hr) Store->Equilibrate Weigh Weigh Powder in Fume Hood Equilibrate->Weigh Dissolve Dissolve in DMSO to Create Stock Weigh->Dissolve Collect_Solid Collect Solid Waste (Contaminated Tips, Tubes) Weigh->Collect_Solid Aliquot Aliquot Stock Solution Dissolve->Aliquot Store_Stock Store Aliquots (-80°C for 1 year) Aliquot->Store_Stock Thaw_Aliquot Thaw Aliquot Store_Stock->Thaw_Aliquot Dilute Prepare Working Solution Thaw_Aliquot->Dilute Treat_Cells Treat Cells in Culture Dilute->Treat_Cells Incubate Incubate Treat_Cells->Incubate Collect_Liquid Collect Liquid Waste (Stock, Media) Incubate->Collect_Liquid Segregate Segregate as Hazardous Chemical Waste Collect_Solid->Segregate Collect_Liquid->Segregate Dispose Arrange Pickup by EHS Segregate->Dispose

Caption: Operational workflow for handling this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol details the steps to prepare a concentrated stock solution, which can then be diluted for various experiments.

Materials:

  • This compound powder (MW: 691.61 g/mol )[2]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (see table above)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Preparation: Bring the vial of this compound powder to room temperature for at least 60 minutes before opening to prevent condensation.[3] Perform all subsequent steps in a certified chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).

  • Calculation: Calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 1 mg of this compound: Volume (µL) = (0.001 g / (0.010 mol/L * 691.61 g/mol )) * 1,000,000 µL/L ≈ 144.6 µL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store these aliquots at -80°C for long-term stability (up to 1 year).[4]

Protocol 2: Cell Treatment for Signaling Pathway Analysis

This protocol provides a general procedure for treating cultured cells with this compound to assess its effect on protein phosphorylation (e.g., via Western blot).

Materials:

  • Cultured cells of interest plated in appropriate vessels

  • Complete growth medium

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and have not reached confluency at the time of the experiment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. For example, to make a 1 µM working solution, perform a 1:10,000 dilution (e.g., add 1 µL of 10 mM stock to 10 mL of medium).

    • Note: this compound has been shown to inhibit FGFR2 autophosphorylation at concentrations as low as 3 nM.[5] The optimal concentration will be cell-line and target-dependent.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of your this compound treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 12 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer. The cell lysate is now ready for downstream analysis, such as Western blotting, to assess the phosphorylation status of FGFR, EGFR, AKT, or ERK1/2.

This compound Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Concentrations

Target IC50 / EC50 (nM) Notes
FGFR1 13.1 (IC50) Cell-free recombinant enzyme assay.[4]
FGFR2 21 (IC50) Cell-free recombinant enzyme assay.[4]
FGFR3 31.4 (IC50) Cell-free recombinant enzyme assay.[4]
FGFR4 35.3 (IC50) Cell-free recombinant enzyme assay.[4]
EGFR 43 (EC50) Potent inhibition of EGFR.[5]
EGFR (L858R) 17 (EC50) High potency against this mutant form.[5]

| FGFR2 (V564M) | 64 (EC50) | Effective against gatekeeper mutant.[5] |

Table 2: Storage and Stability

Form Storage Temperature Duration
Powder -20°C Up to 3 years
Stock Solution in DMSO -80°C Up to 1 year[4]

| Stock Solution in DMSO | -20°C | Up to 1 month[4] |

Signaling Pathway Inhibition

This compound is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of FGFR and EGFR, blocking their kinase activity. This action prevents the downstream phosphorylation cascade involving key signaling nodes like FRS2, AKT, and ERK, ultimately inhibiting cell proliferation and survival.

FIIN3_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FGFR FGFR FRS2 FRS2 FGFR->FRS2 EGFR EGFR EGFR->FRS2 FIIN3 This compound FIIN3->FGFR FIIN3->EGFR PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Inhibition of Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

References

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FIIN-3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.